Solamarin, beta
Description
Steroidal Glycoalkaloids in Academic Context
Steroidal glycoalkaloids (SGAs) are a significant class of nitrogen-containing secondary metabolites predominantly found in plants belonging to the Solanaceae (nightshade) family, which includes economically important crops such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena) oup.comfrontiersin.orgnih.govfrontiersin.org. These compounds are characterized by a steroidal backbone, typically derived from cholesterol, to which one or more sugar moieties are attached via a glycosidic bond oup.comnih.govfrontiersin.org. SGAs play a crucial role in plant defense mechanisms, acting as natural protective agents against various biotic threats, including pathogens and herbivores, due to their inherent cytotoxic properties oup.comfrontiersin.orgresearchgate.net.
The academic interest in SGAs stems from their structural diversity and the wide array of biological activities they exhibit nih.gov. While some SGAs are considered anti-nutritional and potentially toxic at high concentrations, particularly in the inedible or immature parts of solanaceous vegetables, research has increasingly highlighted their potential beneficial impacts on human health oup.comfrontiersin.org. This dual nature makes SGAs a compelling subject for scientific investigation, driving efforts to understand their biosynthesis, mechanisms of action, and potential applications in various fields, including medicine nih.gov.
Solamargine: A Natural Product of Research Interest
Among the diverse group of steroidal glycoalkaloids, solamargine stands out as a natural product that has garnered considerable research interest. Chemically, solamargine is a glycoalkaloid derived from the steroidal alkaloid solasodine (B1681914) wikipedia.orgresearchgate.netwikipedia.org. Its structure includes a branched carbohydrate chain, known as chacotriose, which is composed of one molecule of D-glucose and two molecules of L-rhamnose, along with a molecule of D-galactose, attached to the solasodine aglycone researchgate.netiomcworld.com.
Solamargine is naturally abundant in various Solanum species, including Solanum nigrum (black nightshade), Solanum aculeastrum, potatoes, tomatoes, and eggplants researchgate.netwikipedia.orgresearchgate.netspandidos-publications.com. It has also been isolated from the fungal endophyte Aspergillus flavus found in Solanum nigrum wikipedia.org. The compound's presence in plants traditionally used in folk medicine has historically piqued interest, leading to modern scientific investigations into its biological properties. Early observations and traditional uses have provided a foundation for contemporary research into its pharmacological potential.
Overview of Solamargine's Pharmacological Relevance in Contemporary Research
Contemporary research into solamargine has revealed a broad spectrum of pharmacological activities, positioning it as a molecule of significant therapeutic relevance. A primary focus of current studies is its notable anticancer activity researchgate.netspandidos-publications.comaging-us.comnih.govfrontiersin.org. Solamargine has demonstrated inhibitory effects on the proliferation, migration, and invasion of various cancer cell lines and has been shown to induce apoptosis in numerous cancer types, including liver cancer, lung cancer, breast cancer, prostate cancer, colon cancer, cervical cancer, gastric cancer, and hepatocellular carcinoma researchgate.netspandidos-publications.comaging-us.comnih.govfrontiersin.orgguidechem.com. The mechanisms underlying its anticancer effects are diverse, involving the regulation of several signaling pathways such as the PI3-L/Akt pathway, SP1, p65, MAPK, and the Hedgehog (SHH) pathway researchgate.netspandidos-publications.comaging-us.comnih.govfrontiersin.orgguidechem.com. For instance, solamargine has been shown to induce apoptosis via both extrinsic transmembrane and intrinsic mitochondrial pathways researchgate.net.
Beyond its anticancer properties, solamargine exhibits other significant biological activities. It has been investigated for its antiviral effects, particularly against the hepatitis B virus (HBV), where it has been shown to inhibit HBV replication and transcription by interacting with specific viral targets aging-us.com. Furthermore, solamargine possesses anti-inflammatory properties spandidos-publications.com. Its antiparasitic activity has been reported against organisms such as Leishmania amazonensis and Trypanosoma cruzi mdpi.com. Additionally, studies indicate that solamargine has moderate antifungal activity against species like Trichophyton mentagrophytes and Candida albicans, and antibacterial properties, including reducing Pseudomonas aeruginosa biofilm formation wikipedia.orgmdpi.comresearchgate.net. These diverse pharmacological attributes underscore solamargine's potential as a multifaceted natural product for therapeutic development.
Structure
2D Structure
Properties
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20311-51-7 | |
| Record name | Solamargine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Occurrence, Sourcing, and Sustainable Acquisition of Solamargine for Research
Botanical Distribution within Solanum Species
Solamargine is a common steroidal glycoalkaloid isolated from numerous Solanum species iomcworld.comresearchgate.net. Its distribution and concentration vary significantly across different members of this genus.
Solanum nigrum L. as a Primary Source
Solanum nigrum L., commonly known as black nightshade, is recognized as a significant source of solamargine researchgate.netdovepress.comnih.govfrontiersin.org. Research indicates that the steroidal alkaloids in S. nigrum primarily include solanine, solasonine (B1682107), and solamargine, with these glycosides being particularly present in immature fruits frontiersin.org. Beyond the plant itself, studies have also identified that endophytic fungi isolated from Solanum nigrum, such as Aspergillus flavus, are capable of producing solamargine in cultivable quantities, suggesting an alternative avenue for its sourcing researchgate.net.
Solanum undatum and Solanum incanum
Solanum undatum, also known as Nightshade apple, is noted for its high content of steroidal glycoalkaloids, including solamargine, solasonine, and solasodine (B1681914) researchgate.net. Solanum incanum (often considered synonymous with Solanum undatum in some contexts) is another rich source of solamargine and solasonine core.ac.ukresearchgate.netsqu.edu.omprota4u.org. Extracts from Solanum incanum, such as SR-T100, contain solamargine as their principal active component, often in a specific ratio to solasonine (e.g., approximately 62% solamargine to 38% solasonine) nih.govresearchgate.net.
Other Relevant Solanum Cultivars
Solamargine is also found in a wide array of other Solanum species and cultivars. These include:
Solanum auleastrum researchgate.net.
Solanum carolinense and Solanum pittosporifolium nih.gov.
Solanum lycocarpum, where solamargine and solasonine are present in the fruits, although not typically detected in the stems and leaves of this particular species nih.gov.
Solanum melongena (eggplant) is a common source of solamargine and solasonine, with concentrations varying among different germplasms; for instance, pickling varieties tend to have higher solamargine content iomcworld.comresearchgate.netdovepress.comnih.govresearchgate.netacs.orgresearchgate.netnih.govmdpi.com.
Solanum macrocarpon (gboma eggplant) and Solanum aethiopicum (scarlet eggplant) also contain these glycoalkaloids, with S. macrocarpon exhibiting significantly higher levels of solamargine compared to S. melongena and S. aethiopicum iomcworld.comnih.govresearchgate.netacs.orgnih.gov.
The content of solamargine and solasonine in various Solanum species fruits, on a wet basis, highlights these differences:
| Solanum Species | Solamargine Content (mg/100 g) | Solasonine Content (mg/100 g) | Reference |
| S. melongena | 0.58–4.56 | 0.17–1 | acs.orgnih.gov |
| S. macrocarpon | 124–197 | 16–23 | acs.orgnih.gov |
| S. aethiopicum | 0.58–4.56 | 0.41–1 | nih.govnih.gov |
| S. ptycanthum | 330 | 490 | nih.gov |
Note: Data for S. ptycanthum is on a wet basis and represents specific findings, not a range.
Agronomic and Environmental Factors Influencing Solamargine Content
The concentration of solamargine in Solanum plants is not static but is dynamically influenced by various factors related to plant development and environmental conditions.
Developmental Stages of Plants
The content of glycoalkaloids, including solamargine, varies significantly across different developmental stages of the plant and within different plant organs core.ac.uknih.govresearchgate.net. Studies on Solanum incanum have shown considerable variations in glycoalkaloid concentrations throughout the plant's growth, up to 40 weeks core.ac.ukresearchgate.net. For instance, in Solanum lycocarpum, a statistically significant difference in glycoalkaloid amounts was observed between ripe and unripe fruits, with ripe fruits generally containing less nih.gov. Similarly, in eggplant (Solanum melongena), steroidal glycoalkaloids tend to accumulate in metabolically active tissues such as immature berries, flowers, and young leaves or shoots nih.gov. As fruits mature and become ready for harvest, their glycoalkaloid content, including solamargine, typically decreases aensiweb.net. In S. incanum, the smallest leaves may exhibit the highest alkaloid concentration, with levels increasing during leaf development prota4u.org.
Environmental Stressors
Environmental factors that induce stress in Solanum plants can significantly modify their glycoalkaloid content nih.govaensiweb.net.
Drought/Water Stress: Water stress has been shown to influence phytochemical accumulation in some nightshade accessions smujo.id. In potato (Solanum tuberosum), drought stress can lead to an increase in total glycoalkaloid concentration, although this response can vary depending on the specific cultivar and individual tubers researchgate.netnih.gov.
These findings underscore the importance of considering both genetic factors (genotype) and environmental conditions when aiming for the sustainable acquisition of solamargine for research purposes, as these elements directly influence the compound's biosynthesis and accumulation within the plant.
Research Methodologies for Solamargine Isolation from Plant Material
The isolation of solamargine from plant material is a multi-step process that often presents challenges due to the structural similarities with other glycoalkaloids, such as solasonine, and their often low concentrations within the plant researchgate.nettandfonline.com. A typical isolation scheme involves initial extraction, followed by various pre-purification and enrichment strategies, and finally, advanced chromatographic separation tandfonline.com.
Solvent Extraction Techniques
Various solvent extraction techniques are employed to liberate solamargine from the plant matrix, with the choice of solvent and method often optimized based on the plant species and desired yield.
Common Solvents and Techniques:
Methanol (B129727): Widely used for its efficacy in extracting steroidal alkaloids. Methods include sonication (ultrasonic maceration) followed by agitation, or Soxhlet extraction nih.govresearchgate.nettandfonline.comgoogleapis.com. For Solanum aculeastrum, 150 g of ground plant material was sonicated in 1.5 L of methanol for 30 minutes, then agitated for 2 hours, and incubated for 16 hours at 4 °C nih.gov. For Solanum sodomaeum, Soxhlet extraction with methanol for 7.5 hours was performed googleapis.com. A mixture of methanol:chloroform (B151607) (2:1) has also been used for sonication at 40 °C for 45 minutes for Solanum incanum tandfonline.com.
Ethanol (B145695): Ethanol, particularly 90% or 96% ethanol, is another common solvent. Heat reflux extraction with 90% ethanol has been optimized for Solanum nigrum, involving a 10-fold amount of solvent, three extractions, and 3-hour durations for each asianpubs.org. Exhaustive extraction with 96% ethanol, both cold and hot, has been applied to Solanum palinacanthum scielo.br.
Aqueous Acetic Acid: Used for initial crude extract preparation or subsequent fractionation steps nih.govasianpubs.orgscielo.br.
Water: Can be used for initial extraction, though often associated with larger volumes and more challenging concentration steps asianpubs.orggoogle.com.
Table 1: Summary of Solvent Extraction Parameters for Solamargine
| Plant Material | Solvent(s) | Method | Key Parameters | Reference |
| Solanum aculeastrum | Methanol | Ultrasonic Maceration, Agitation | 1.5 L methanol for 150g, 30 min sonication, 2h agitation, 16h incubation at 4°C | nih.gov |
| Solanum nigrum | 90% Ethanol | Heat Reflux Extraction | 10-fold solvent, 3 extractions, 3h each | asianpubs.org |
| Solanum palinacanthum | 96% Ethanol | Exhaustive Extraction | 5x solvent to material, 4 times extraction at 4°C, then hot EtOH extraction | scielo.br |
| Solanum lycocarpum | 96% Ethanol | Exhaustive Extraction | 250 mL for 35g, 4h at boiling temperature | scielo.br |
| Solanum sodomaeum | Methanol | Soxhlet Extraction | 7.5 hours | googleapis.com |
| Solanum incanum (leaves, stems, roots) | Methanol:Chloroform (2:1) | Sonication | 30 mL for 0.5g, 45 min at 40 °C | tandfonline.com |
Pre-purification and Enrichment Strategies
Following initial extraction, pre-purification and enrichment steps are crucial for removing impurities and concentrating solamargine, preparing it for final purification.
Key Techniques:
Liquid-Liquid Extraction (LLE): This technique is frequently employed to separate the target compounds from other components based on their differential solubility in immiscible solvents. For instance, after crude extraction, acidification with 2% acetic acid followed by sequential extraction with diethyl ether and then chloroform can yield alkaloid-enriched fractions nih.govresearchgate.net. Water:butanol (1:1 v/v) partitioning has also been used to remove water-soluble impurities researchgate.net.
Precipitation: Alkaloids can be precipitated by adjusting the pH of the extract. For example, after acidification, a volatile base like concentrated ammonia (B1221849) can be added to precipitate the glycoalkaloids googleapis.com. Adjusting the solution to pH 10.0 with ammonium (B1175870) hydroxide (B78521) has also been shown to induce precipitation scielo.br. The resulting precipitate is then collected, often by centrifugation, and washed thoroughly nih.govgoogleapis.com.
Filtration and Concentration: Standard laboratory procedures such as vacuum filtration nih.gov and filtration using filter paper tandfonline.com are used to remove particulate matter. Extracts are then concentrated using methods like in vacuo rotary evaporation nih.gov, evaporation to dryness tandfonline.com, or concentration under reduced pressure to a syrupy consistency asianpubs.orgscielo.br.
Lyophilization (Freeze-drying): This process is used to obtain a dry powder from the concentrated extract, facilitating storage and further purification nih.govgoogleapis.com.
Column Chromatography (Initial Stages): Various types of column chromatography are used for initial separation and enrichment.
Silica Gel Column Chromatography: Common for separating compounds based on polarity nih.govresearchgate.netasianpubs.org.
Solid Phase Extraction (SPE): Using C18 columns, for example, can further purify fractions nih.govresearchgate.net.
Sephadex Column Chromatography (e.g., LH-20): Effective for separating compounds based on molecular size and weak interactions researchgate.netasianpubs.org.
Aluminum Oxide Column Chromatography: Used with aqueous ethanol as an eluent for glycoalkaloid mixtures scielo.br.
Macroporous Adsorption Resin Columns (e.g., D-101): These resins can selectively adsorb alkaloids and are eluted with varying concentrations of solvents like ethanol to achieve separation asianpubs.org.
Aqueous Two-Phase Extraction (ATPE): This modern technique has been explored for simultaneous extraction of multiple glycoalkaloids, including solamargine, often employing kosmotropes (e.g., Na2CO3) and chaotropes (e.g., NaCl) as precipitating agents to enhance extraction efficiency univen.ac.za.
After these pre-purification steps, more refined chromatographic techniques such as preparative Thin-Layer Chromatography (TLC), ODS column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are typically employed for the final isolation and purification of solamargine to high purity nih.govresearchgate.netasianpubs.orggoogle.comresearchgate.net.
Biosynthetic Pathways and Genetic Engineering of Solamargine
Elucidation of Solamargine Biosynthetic Enzymes
The elucidation of the enzymes involved in solamargine biosynthesis has been a crucial step in understanding and manipulating its production. Researchers have identified a suite of enzymes, often referred to as GLYCOALKALOID METABOLISM (GAME) genes, that orchestrate the transformation of sterol precursors into the solasodine (B1681914) aglycone and subsequently into solamargine.
Cholesterol serves as the foundational precursor for the biosynthesis of steroidal glycoalkaloids, including solamargine, in Solanum species. nih.govsciencedaily.compnas.orgresearcher.lifeacademicanalytics.comnih.gov Studies utilizing plants like Solanum nigrum have confirmed that cholesterol is the starting point for these defensive steroidal compounds. sciencedaily.com
The initial steps in solamargine biosynthesis involve the hydroxylation of cholesterol, which leads to the formation of furostanol-aglycone (16,22,26-trihydroxycholesterol). This compound represents a critical branching point, differentiating the pathways leading to steroidal saponins (B1172615) and steroidal glycoalkaloids. sciencedaily.commpg.de
Several GAME enzymes play pivotal roles in the conversion of cholesterol to the solasodine aglycone. For instance, GAME6, GAME8, and GAME11 are involved in the early hydroxylation steps. sciencedaily.commpg.de GAME12 has been confirmed to catalyze the introduction of nitrogen, leading to the formation of solasodine, the steroidal alkaloid aglycone of solamargine. researchgate.net Furthermore, GAME15 has been identified as a key protein that interacts with GAME6, GAME8, and GAME11. While not possessing direct catalytic function, GAME15 acts as a scaffold protein and a cholesterol glucuronosyltransferase, crucial for the biosynthesis of both steroidal saponins and glycoalkaloids. mpg.deresearchgate.net
Table 1: Key Enzymes and Their Roles in Solamargine Biosynthesis
| Enzyme/Gene | Role in Biosynthesis | Source Plant/Organism | Reference |
| GAME6 | Hydroxylation of cholesterol, early steps in furostanol-aglycone formation | Solanum nigrum, Eggplant | sciencedaily.commpg.de |
| GAME8 | Hydroxylation of cholesterol, early steps in furostanol-aglycone formation | Solanum nigrum, Eggplant | sciencedaily.commpg.de |
| GAME11 | Hydroxylation of cholesterol, early steps in furostanol-aglycone formation | Solanum nigrum, Eggplant | sciencedaily.commpg.de |
| GAME12 | Introduction of nitrogen, leading to solasodine aglycone | Solanum nigrum | researchgate.net |
| GAME15 | Scaffold protein, cholesterol glucuronosyltransferase, interacts with GAME6, 8, 11 | Solanum nigrum, Tomato, Potato | mpg.deresearchgate.net |
Cholesterol Precursor Utilization
Glycosylation and Post-Aglycone Modifications in Solamargine Formation
Following the formation of the solasodine aglycone, a series of glycosylation steps occur, where sugar moieties are added to the steroidal backbone. These modifications are crucial for the final structure and biological activity of solamargine.
UDP-glycosyltransferases (UGTs) are the enzymes responsible for attaching sugar molecules to the solasodine aglycone, leading to the formation of solamargine and other steroidal glycoalkaloids like α-solasonine. nih.govpnas.orgnih.govresearchgate.netfrontiersin.org These enzymes catalyze the transfer of sugar molecules from a donor, typically a nucleotide sugar, to an acceptor molecule. frontiersin.org Research has identified specific UGT enzymes, namely UGT73L14, UGT73DU3, UGT93M3, and UGT93N4, as key players in the biosynthesis of α-solasonine and α-solamargine from the solasodine aglycone. researchgate.net The addition of these sugar units, specifically a trisaccharide moiety known as chacotriose, distinguishes solamargine from solasonine (B1682107), which possesses a solatriose unit, despite sharing the same solasodine aglycone. researchgate.net
Beyond glycosylation, solamargine can undergo further modifications, including an atypical malonylation process. This results in the formation of malonyl-solamargine, a malonylated derivative of solamargine. nih.govresearcher.lifeacademicanalytics.comcolab.wsresearchgate.net This decoration adds another layer of structural diversity to the steroidal glycoalkaloids found in Solanum plants.
Role of Glycosyltransferases
Synthetic Biology Approaches for Heterologous Production
The complex nature of solamargine biosynthesis and its often low abundance in natural sources have spurred interest in synthetic biology approaches for its heterologous production. This involves engineering non-native host organisms to produce the compound.
The discovery of the "gene toolbox" for solamargine biosynthesis, encompassing the identified GAME enzymes and UGTs, provides the necessary components for such engineering efforts. nih.gov Nicotiana benthamiana has emerged as a prominent model system for plant synthetic biology due to its efficiency in transient expression and its capacity to functionally validate complex biosynthetic pathways. nih.gov Through combinatorial expression of identified enzymes in Nicotiana benthamiana, researchers have successfully reconstituted parts of the steroidal glycoalkaloid pathway, demonstrating the feasibility of producing these compounds in heterologous hosts. nih.govsciencedaily.comresearcher.lifeacademicanalytics.comresearchgate.net
Synthetic biology offers strategies to overcome challenges associated with natural product synthesis, such as low yield and tissue-specific production. mdpi.comescholarship.org By precisely controlling heterologous gene expression, improving enzyme functionality, and modifying central metabolism to increase precursor supply, it is possible to enhance the production of valuable phytochemicals like solamargine in alternative systems. escholarship.org This field holds significant promise for the sustainable and scalable production of solamargine for various applications. nih.govfrontiersin.org
Gene Toolbox Development for Enhanced Biosynthesis
Recent advancements in metabolomic and transcriptomic analyses have significantly elucidated the biosynthetic logic of solamargine. A key discovery involves the identification of enzymes responsible for converting cholesterol (PubChem CID: 5997) into solasodine (PubChem CID: 442985), the core steroidal aglycone of solamargine, and subsequently modifying it into the final glycoalkaloid nih.govwikipedia.orgresearchgate.netuni.lu.
Research has identified a set of 12 enzymes from Solanum nigrum (black nightshade) that facilitate the conversion of cholesterol to solasodine aglycone and further to downstream steroidal glycoalkaloids, including α-solasonine (PubChem CID: 537159), solamargine, and malonyl-solamargine nih.govwikipedia.org. Additionally, six enzymes from cultivated eggplant have been identified that catalyze the production of α-solasonine, solamargine, and malonyl-solamargine from solasodine aglycone through glycosylation and atypical malonylation reactions nih.govwikipedia.org. This comprehensive identification of biosynthetic enzymes represents a significant "gene toolbox" that can be leveraged for the synthetic biology-driven engineering of high-value steroidal bioactive molecules nih.govwikipedia.orgmdpi-res.comnih.gov.
Table 1: Key Enzymes and Their Roles in Solamargine Biosynthesis
| Enzyme Source | Number of Enzymes Identified | Substrate to Product Transformation | Reference |
| Solanum nigrum | 12 | Cholesterol → Solasodine Aglycone → α-Solasonine, Solamargine, Malonyl-solamargine | nih.govwikipedia.org |
| Cultivated Eggplant | 6 | Solasodine Aglycone → α-Solasonine, Solamargine, Malonyl-solamargine (via glycosylation & malonylation) | nih.govwikipedia.org |
Engineering Host Systems for Solamargine Production
The development of a robust gene toolbox paves the way for engineering heterologous host systems to produce solamargine. Nicotiana benthamiana has emerged as a valuable model plant for validating the functional activity of steroidal glycoalkaloid biosynthetic enzymes due to its substantial endogenous production of cholesterol, the primary precursor for SGA biosynthesis nih.govwikipedia.orgresearchgate.net. Combinatorial expression of identified genes in N. benthamiana leaves has successfully reconstituted parts of the SGA biosynthetic pathway and validated candidate enzymes nih.govwikipedia.orgresearchgate.net.
Beyond plant systems, efforts have also explored microbial hosts. Endophytic fungi, which live within plant tissues, have shown promise as alternative production platforms. For instance, Aspergillus flavus, an endophytic fungus isolated from Solanum nigrum, has been demonstrated to produce solamargine in cultivable quantities, with production observed stably over multiple generations wikipedia.orgdokumen.pubwikipedia.org. This finding suggests the potential for utilizing fungal endophytes for quantitative production of solamargine, with further enhancements possible through media optimization or epigenetic modifiers wikipedia.org.
Commonly employed bacterial hosts for biosynthetic gene cluster reconstitution include Escherichia coli, Streptomyces, and Bacillus subtilis. For eukaryotic systems, Saccharomyces cerevisiae and filamentous fungi like Penicillium and Aspergillus are frequently utilized dokumen.pub. The successful identification of the solamargine gene toolbox provides a critical foundation for applying synthetic biology approaches to engineer these heterologous hosts for efficient and scalable solamargine production nih.govwikipedia.orgmdpi-res.com.
Table 2: Engineered Host Systems for Solamargine Biosynthesis
| Host System Type | Specific Examples | Application in Solamargine Biosynthesis | Reference |
| Plant | Nicotiana benthamiana | Validation of biosynthetic enzymes; suitable due to cholesterol production | nih.govwikipedia.orgresearchgate.net |
| Fungal Endophyte | Aspergillus flavus | Direct production of solamargine; potential for enhancement | wikipedia.orgdokumen.pubwikipedia.org |
| Microbial (General) | Escherichia coli, Saccharomyces cerevisiae, Streptomyces, Bacillus subtilis, Penicillium, Aspergillus | Platforms for biosynthetic gene cluster reconstitution and synthetic biology | dokumen.pub |
Advanced Analytical Methodologies for Solamargine Quantification in Research
Chromatographic Techniques for Solamargine Analysis
Chromatographic methods are indispensable for the separation and quantification of solamargine, often alongside other co-occurring steroidal glycoalkaloids.
HPTLC is a versatile and cost-effective technique widely utilized for the qualitative and quantitative analysis of solamargine in various plant extracts and biological samples. It offers the advantage of simultaneous analysis of multiple samples and the application of various detection procedures. bioline.org.br
Optimizing chromatographic conditions in HPTLC is critical for achieving efficient separation and accurate quantification of solamargine. Silica gel 60F-254 plates are commonly used as the stationary phase. nih.govtandfonline.comsqu.edu.omakjournals.comtandfonline.comresearchgate.netresearchgate.net
Various mobile phase compositions have been optimized for solamargine analysis, often in conjunction with other steroidal glycoalkaloids like solasonine (B1682107) and solasodine (B1681914). Key mobile phase systems include:
n-butanol:ethyl acetate:10% acetic acid (5:3.5:1.5, v/v/v) nih.gov
Chloroform (B151607):methanol (B129727):water nih.govresearchgate.net
Chloroform:methanol:5% ammonia (B1221849) (7:3:0.5, v/v/v) tandfonline.comsqu.edu.omtandfonline.comresearchgate.net
n-propanol:ethyl acetate:10% glacial acetic acid in water (4:8:3, V/V) researchgate.net
Dichloromethane:methanol:2.5% aqueous ammonia (7.5:2.5:0.2) akjournals.comresearchgate.net
The chamber saturation time for the mobile phase typically ranges from 10 to 15 minutes at room temperature. tandfonline.comsqu.edu.omtandfonline.comresearchgate.net The length of the chromatogram run is commonly set between 80 mm and 90 mm. tandfonline.comsqu.edu.omtandfonline.comnih.gov Following development, HPTLC plates are usually dried in an oven at 60°C for approximately 5 minutes. tandfonline.comsqu.edu.omtandfonline.comnih.gov
The retention factor (Rf) values for solamargine vary depending on the specific mobile phase system employed:
Table 1: Reported Rf Values for Solamargine in HPTLC
| Mobile Phase System | Rf Value (Solamargine) | Co-analyzed Compounds | Source |
| n-butanol:ethyl acetate:10% acetic acid (5:3.5:1.5) | 0.22 ± 0.02 | Solasonine, Solasodine | nih.gov |
| Chloroform:methanol:5% ammonia (7:3:0.5) | 0.27 | Solasonine | tandfonline.comtandfonline.com |
| Chloroform:methanol:5% ammonia (7:3:0.5) | 0.26 ± 0.02 | Solasonine | squ.edu.omresearchgate.net |
| n-propanol:ethyl acetate:10% glacial acetic acid (4:8:3) | 0.22 ± 0.02 | Solasonine, Khasianine (B1231531) | researchgate.net |
| Dichloromethane:methanol:2.5% aqueous ammonia (7.5:2.5:0.2) | 0.15 | - | akjournals.com |
For the detection and identification of solamargine on HPTLC plates, post-chromatographic derivatization is commonly employed due to the compound's lack of strong chromophores. Widely used derivatization reagents include:
Anisaldehyde-sulfuric acid spraying reagent, which is followed by heating the plates (e.g., at 110°C until clear spots are visible or 60°C for 5 minutes). tandfonline.comsqu.edu.omakjournals.comtandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.net
Dragendorff's reagent. nih.govresearchgate.net
Methanol-sulfuric acid (9:1), applied by spraying or dipping, followed by heating at 105°C for 5 minutes. uni-hohenheim.de
Densitometric scanning is performed to quantify the separated compounds. Common scanning wavelengths for solamargine include 530 nm tandfonline.comsqu.edu.omtandfonline.comnih.govresearchgate.net, 520 nm nih.govresearchgate.net, and 540 nm akjournals.comresearchgate.net. Identification of solamargine is primarily confirmed by comparing its Rf value and spectral characteristics with those of a standard compound. squ.edu.omtandfonline.comi-scholar.in Further confirmation of method specificity can be achieved through Vis spectral correlation and electrospray ionization mass spectrometry (ESI-MS) of the marker compounds within the sample track. nih.govresearchgate.net
The sensitivity of HPTLC methods for solamargine quantification is demonstrated by reported limits of detection (LOD) and quantification (LOQ). For instance, LOD and LOQ for solamargine and solasonine have been reported as 20 ng/spot and 50 ng/spot, respectively. tandfonline.comtandfonline.com Another method reported LOD and LOQ for solamargine as 1.31 ng/band and 4.12 ng/band, respectively, with a linearity range of 25–300 ng. akjournals.com
HPLC is a powerful and precise technique for the quantification of solamargine, offering high resolution and sensitivity.
Reversed-phase HPLC (RP-HPLC) is the preferred mode for solamargine quantification. C18 columns are widely used as the stationary phase, such as Symmetry C18 5µm (4.6×150 mm) or Agilent Zorbax SB C18 columns. squ.edu.omsqu.edu.omresearchgate.netscispace.comasianpubs.org
Optimization of the mobile phase is crucial for effective separation. Common mobile phase systems include:
Methanol in combination with an ammonium (B1175870) dihydrogen phosphate (B84403) (AH2P) buffer. Optimal isocratic conditions for solamargine separation have been reported as 65% methanol:35% AH2P buffer (pH 3.5/100 mM). squ.edu.omresearchgate.netscispace.com
Acetonitrile (B52724) (ACN) in a triethylammonium (B8662869) phosphate (TEAP) buffer (pH 3.0). Optimal isocratic conditions for steroidal glycoalkaloids (SGAs) were found to be 25-30% ACN in TEAP buffer (pH 3.0). squ.edu.om
Acetonitrile:2% phosphoric acid solution (22:78, v/v). asianpubs.org
Isocratic conditions are often favored in HPLC for solamargine and its aglycone solasodine, as they tend to be more reproducible, less time-consuming, and yield sharper peaks compared to gradient elution. squ.edu.omresearchgate.net However, gradient modes, such as 0.1% formic acid:methanol, have also been successfully applied for the simultaneous estimation of solamargine, solasonine, and solasodine. nih.gov A typical flow rate for these methods is 1 mL/min. researchgate.netscispace.comasianpubs.org
UV detection is a common method in HPLC for solamargine. Typical detection wavelengths used are 200-205 nm scispace.com and 205 nm asianpubs.org.
However, steroidal glycoalkaloids (SGAs), including solamargine, exhibit low UV sensitivity. tandfonline.comsqu.edu.om This inherent characteristic poses a significant limitation for their detection and identification using UV or Diode Array Detection (DAD). They can only be reliably detected by UV DAD when present in relatively high concentrations, typically in the range of 5-10 ng per injection. tandfonline.comsqu.edu.om The fundamental challenge stems from the absence of strong chromophores within the molecular structure of SGAs, which makes their direct detection in biological samples particularly difficult. tandfonline.com
Reversed-Phase HPLC for Solamargine Quantification
Gas Chromatography (GC) Applications
Gas Chromatography (GC) has been employed for the separation and quantification of steroidal glycoalkaloids (SGAs), including solamargine, often coupled with Mass Spectrometry (GC-MS). While HPLC methods are frequently preferred for SGAs due to their non-volatility, GC-MS can be utilized, particularly for the aglycones derived from these compounds after hydrolysis. akjournals.com Early research highlighted the application of GC-MS for the separation and quantitation of steroidal glycoalkaloids and their aglycones, such as solasodine and solanidine. For instance, a study noted the use of GC-MS for the analysis of high boiling point residual solvents, indicating its capability for certain types of compounds, though direct GC analysis of intact glycoalkaloids like solamargine can be challenging due to their low volatility. medscape.com
Mass Spectrometry-Based Quantification of Solamargine
Mass spectrometry (MS) offers high sensitivity and selectivity for the quantification of solamargine, particularly when coupled with liquid chromatography. ingentaconnect.comnih.gov This hyphenated technique is widely recognized for its ability to analyze complex biological matrices and natural product extracts. nih.govfrontiersin.orgrjptonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the quantitative determination of solamargine in biological matrices, such as rat plasma. nih.gov A sensitive and simple LC-MS method has been developed for solamargine quantification, utilizing a Shimadzu C18 column with a gradient elution of acetonitrile and formic acid. nih.gov This method demonstrated good linearity and sensitivity, with a lowest limit of quantitation (LLOQ) of 0.5 ng/mL in rat plasma. nih.gov
Another study utilized an LC-MS-based method coupled with pressurized liquid extraction (PLE) for the quantification and fingerprint analysis of steroidal glycoalkaloids, including solamargine, from Solanum xanthocarpum. researchgate.net This method employed a Waters MSC-18 XTerra column with a mobile phase consisting of formic acid in water and acetonitrile:2-propanol:formic acid. researchgate.net UPLC-ESI-MS/MS methods have also been developed for the simultaneous estimation of solamargine, solasonine, and solasodine in Solanum nigrum L. fractions, demonstrating linearity with correlation coefficients (r²) ≥ 0.99. frontiersin.orgnih.gov
Electrospray Ionization (ESI) is a commonly used soft ionization technique in LC-MS for solamargine analysis, enabling the detection of intact protonated molecules ([M+H]+). nih.govmdpi-res.comjfda-online.com ESI is particularly suitable for polar and thermally labile compounds like glycoalkaloids. rjptonline.orgcgiar.org
Selected Ion Monitoring (SIM) mode in mass spectrometry is frequently employed for quantitative purposes due to its enhanced sensitivity. nih.govjfda-online.comcgiar.org In SIM, the mass spectrometer is set to monitor only specific ions characteristic of the analyte, leading to a longer recording time for each specific ion trace and thus higher sensitivity. cgiar.org For example, a validated LC-MS method for solamargine in rat plasma utilized positive ESI and SIM mode for detection and quantification. nih.gov Similarly, for the quantification of total glycoalkaloid concentration, including solamargine, in Solanum species, ESI in positive polarity and SIM mode for specific target ions (e.g., solasodine at 414.7 m/z) have been used. jfda-online.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Biological Matrices
Validation Parameters of Solamargine Analytical Methods
The validation of analytical methods for solamargine quantification is crucial to ensure their reliability, accuracy, and precision. Key validation parameters include linearity, dynamic range, and precision. akjournals.comingentaconnect.comnih.gov
Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range refers to the interval over which the method is linear. nih.govjyoungpharm.org
For solamargine, various analytical methods have demonstrated good linearity over a wide dynamic range. For instance:
A validated Reverse Phase HPLC method for solamargine in Solanum lycocarpum showed linearity over a dynamic range of 0.77–1000.00 μg mL⁻¹. nih.govresearchgate.net The linear regression coefficients were higher than 0.999. nih.gov
A High-Performance Thin-Layer Chromatography (HPTLC) method for solamargine quantification exhibited linearity in the range of 25–300 ng, with a correlation coefficient (R²) of 0.999. akjournals.com
An UPLC-MS/MS method for solamargine demonstrated good linearity (R² > 0.9990) over investigated concentration ranges. ingentaconnect.com
Another UPLC-ESI-MS/MS method for solamargine, solasonine, and solasodine showed linear relationships with r² ≥ 0.99 for concentrations ranging from 5 to 100 ng/mL. frontiersin.orgnih.gov
A sensitive LC-MS method for solamargine in rat plasma achieved good linearity (r² = 0.9996) over a concentration range of 0.5–2000.0 ng/mL. nih.gov
The following table summarizes linearity and dynamic range data for various solamargine analytical methods:
| Method | Linearity Range | Correlation Coefficient (R² or r²) | Reference |
| RP-HPLC | 0.77–1000.00 μg mL⁻¹ | > 0.999 | nih.govresearchgate.net |
| HPTLC | 25–300 ng | 0.999 | akjournals.com |
| UPLC-MS/MS | Investigated concentration ranges | > 0.9990 | ingentaconnect.com |
| UPLC-ESI-MS/MS | 5–100 ng/mL | ≥ 0.99 | frontiersin.orgnih.gov |
| LC-MS (rat plasma) | 0.5–2000.0 ng/mL | 0.9996 | nih.gov |
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as intra-day (repeatability) and inter-day (intermediate precision). akjournals.comingentaconnect.com
Research findings indicate that solamargine analytical methods exhibit good precision:
For an HPTLC method, the intra-day and inter-day precision (%RSD) ranged from 1.86 to 2.96. akjournals.com
An UPLC-MS/MS method reported intra-day and inter-day precision (%RSD) values varying from 0.21% to 1.5% for all analytes, including solamargine. ingentaconnect.com
In the LC-MS method for solamargine in rat plasma, the intra-day assay precision ranged from 2.87% to 3.60%, and the inter-day precision ranged from 0.52% to 6.81%. nih.gov
Another UPLC-ESI-MS/MS method showed satisfactory intermediate precision (%RSD ≤ 2) for solamargine, solasonine, and solasodine, confirming its suitability for estimation. nih.gov
The following table presents intra- and inter-day precision data for solamargine analytical methods:
| Method | Concentration (Intra-day %RSD) | Concentration (Inter-day %RSD) | Reference |
| HPTLC | 1.86 | 2.73 | akjournals.com |
| UPLC-MS/MS | 0.21–1.5 | 0.21–1.5 | ingentaconnect.com |
| LC-MS (rat plasma) | 2.87–3.60 | 0.52–6.81 | nih.gov |
| UPLC-ESI-MS/MS | ≤ 2 | ≤ 2 | nih.gov |
Recovery and Matrix Effect Evaluation
Recovery and matrix effect are critical parameters in analytical method validation, particularly for complex biological or plant matrices, as they directly impact the accuracy of quantification. Recovery refers to the efficiency with which an analyte can be extracted from a sample matrix, while the matrix effect describes the influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement chromatographyonline.comchromatographyonline.com.
For the quantification of solamargine, various studies have reported on these parameters. A sensitive liquid chromatography-mass spectrometry (LC-MS) method developed for solamargine quantification in rat plasma demonstrated validated extraction recovery and matrix effect nih.gov. This validation is essential to ensure that the presence of plasma components does not unduly influence the measurement of solamargine.
In the context of plant extracts, a validated reverse-phase HPLC analytical method for the quantification of solamargine in Solanum lycocarpum and its extracts reported good recovery rates. The mean recoveries for solamargine ranged from 80.92% to 91.71%, with relative standard deviations (RSD) between 1.11% and 4.92% across different concentration levels nih.gov. This indicates a high degree of accuracy in extracting and quantifying solamargine from the plant matrix.
Furthermore, in studies assessing topical delivery, an HPLC-UV analytical method developed for solamargine and solasonine in skin penetration studies reported high recoveries. For solamargine, recoveries were greater than 88.94% from skin samples and exceeded 93.23% from topical formulations researchgate.net. These findings underscore the suitability of the method for accurate quantification in complex biological and pharmaceutical matrices.
Table 1: Representative Recovery Data for Solamargine in Various Matrices
| Matrix Type | Concentration Level (µg/mL) | Mean Recovery (%) | RSD (%) | Reference |
| Solanum lycocarpum extract | Low (62.5) | 80.92 | 1.11 | nih.gov |
| Solanum lycocarpum extract | Medium (125.0) | 91.71 | 4.92 | nih.gov |
| Solanum lycocarpum extract | High (187.5) | 88.31 | 4.75 | nih.gov |
| Skin samples | Not specified | > 88.94 | Not specified | researchgate.net |
| Topical formulations | Not specified | > 93.23 | Not specified | researchgate.net |
Matrix effects are commonly assessed using post-column infusion or by comparing the analyte response in a solvent with its response in a matrix extract chromatographyonline.comchromatographyonline.com. While specific quantitative data on matrix effects for solamargine were not extensively detailed in the provided search results beyond their validation, the reported high recoveries suggest that any matrix effects were either minimal, consistently accounted for, or effectively mitigated through the chosen sample preparation and analytical techniques, such as the use of internal standards like vincristine (B1662923) in LC-MS methods nih.gov or veratraldehyde in HPLC methods nih.gov.
Specificity and Robustness Testing
Specificity and robustness are fundamental aspects of analytical method validation, ensuring that the method accurately measures the target analyte without interference and remains reliable under minor variations in experimental conditions.
Specificity Specificity, also known as selectivity, is defined as the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components ijprajournal.com. For solamargine quantification, various analytical methods have demonstrated high specificity.
In an LC-MS method for solamargine in rat plasma, the use of selected ion monitoring (SIM) mode under positive electrospray ionization (ESI) detection contributes to high specificity by detecting specific mass-to-charge ratios of the target analyte nih.gov. The chromatographic separation on a C18 column further ensures that solamargine is adequately separated from other plasma components nih.gov.
An HPLC-UV method developed for solamargine and solasonine in Solanum lycocarpum extracts showed excellent selectivity. Chromatograms of both standard compounds and hydroalcoholic extracts revealed no interfering peaks, confirming that the method could distinguish solamargine from other matrix components. Peak identification was achieved by comparing retention times with authentic standards, with solamargine typically eluting around 12.08 minutes nih.gov.
Similarly, a high-performance thin-layer chromatography (HPTLC) method for the simultaneous quantification of solamargine, solasonine, and khasianine in Solanum xanthocarpum confirmed its specificity using retention factor (Rf), Vis spectral correlation, and electrospray ionization mass spectrometry (ESI-MS) of the marker compounds in the sample track nih.gov. This multi-faceted approach ensures that the detected signal truly corresponds to solamargine.
Robustness Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ijprajournal.com. Testing robustness helps identify potential sources of variability and ensures the method's consistency across different laboratories or over time.
For the HPLC method used to quantify solamargine in Solanum lycocarpum, robustness was assessed by evaluating the influence of small, deliberate variations in analytical parameters. These variations included aspects of sample preparation and manipulation, recognizing them as potential sources of error nih.gov. The study compared results obtained under nominal conditions with those from varied conditions, and no statistical difference was observed between the studied groups for solamargine quantification nih.gov. This indicates that the developed method is reliable and tolerant to minor changes in experimental settings.
Another study focusing on optimized HPLC methods for solamargine and solasodine highlighted the importance of careful choice of chromatographic conditions, such as solvent-to-buffer ratio, buffer pH, and buffer molarity, to achieve optimal separation and reproducible results researchgate.net. While not explicitly termed "robustness testing," the evaluation of these parameters contributes to understanding the method's stability under varying conditions.
Preclinical Pharmacological Research of Solamargine
Antineoplastic Activity Research
Solamargine, a steroidal alkaloid glycoside, has demonstrated significant cytotoxic effects against various human tumor cells in preclinical studies. nih.gov Research indicates that its anticancer activity is mediated through the induction of programmed cell death, specifically via the activation of the lysosomal-mitochondrial death pathway. nih.govscirp.org
Induction of Programmed Cell Death Pathways
Solamargine has been shown to trigger apoptosis in several cancer cell lines, including human leukemia, melanoma, osteosarcoma, and lung cancer cells. nih.govnih.govnih.govcapes.gov.br The underlying mechanism involves both extrinsic and intrinsic apoptotic pathways. nih.govscirp.org Solamargine can up-regulate the expression of death receptors like tumor necrosis factor receptor I (TNFR-I) and Fas receptor, initiating the extrinsic pathway. nih.gov Concurrently, it activates the intrinsic pathway by directly targeting the lysosomes and mitochondria. nih.govscirp.org
A key mechanism of Solamargine's antineoplastic action is the induction of a lysosomal-mitochondrial death pathway. nih.govscirp.org This process is initiated by the disruption of lysosomes, leading to a cascade of events that ultimately results in mitochondrial dysfunction and cell death. nih.gov
Treatment with Solamargine leads to the permeabilization of the lysosomal membrane in cancer cells. nih.govnih.govuni-freiburg.de This disruption of the lysosomal membrane integrity is a critical early event in the apoptotic process induced by the compound. nih.gov Studies have shown that Solamargine can induce an early lysosomal rupture within two hours in human K562 leukemia cells. nih.gov This permeabilization allows for the leakage of lysosomal contents into the cytosol. nih.govmdpi.com In human melanoma cell lines WM115 and WM239, Solamargine was found to rapidly induce lysosomal membrane permeabilization, contributing to cellular necrosis. nih.govuni-freiburg.de
Following the permeabilization of the lysosomal membrane, hydrolytic enzymes, most notably Cathepsin B, are released from the lysosome into the cytosol. nih.govnih.govtandfonline.com The release of this lysosomal cysteine proteinase is a confirmation of intracellular lysosomal rupture. nih.govsigmaaldrich.com In human K562 leukemia cells, the release of Cathepsin B into the cytosol was detected by western blot analysis following treatment with Solamargine. nih.gov Similarly, in malignant melanoma cell lines, the upregulation of Cathepsin B was observed, confirming lysosomal membrane permeabilization. nih.govuni-freiburg.de
The release of lysosomal enzymes, such as Cathepsin B, into the cytosol triggers subsequent mitochondrial damage, including a reduction in the mitochondrial membrane potential (ΔΨm). nih.govnih.govresearchgate.net This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction. nih.govimrpress.com Studies on human cholangiocarcinoma QBC939 cells and osteosarcoma U2OS cells demonstrated that Solamargine treatment leads to a loss of mitochondrial membrane potential. nih.govnih.govspandidos-publications.com In human melanoma cells, a significant reduction in mitochondrial membrane potential was observed in malignant cells (WM239 and WM115) but not in benign or normal cells. researchgate.net
| Cell Line | Cancer Type | Effect on Mitochondrial Membrane Potential | Reference |
|---|---|---|---|
| K562 | Human Leukemia | Decreased | nih.gov |
| WM239 | Metastatic Melanoma | Significantly reduced | researchgate.net |
| WM115 | Primary Melanoma | Reduced to a lesser extent than WM239 | researchgate.net |
| QBC939 | Human Cholangiocarcinoma | Altered/Depolarized | nih.govspandidos-publications.com |
| U2OS | Human Osteosarcoma | Loss of potential | nih.gov |
The reduction in mitochondrial membrane potential is followed by the release of Cytochrome c from the mitochondria into the cytosol. nih.govnih.govnih.gov This event is a critical step in the activation of the caspase cascade, which executes the final stages of apoptosis. nih.gov The release of mitochondrial Cytochrome c has been observed in various cancer cell lines treated with Solamargine, including human K562 leukemia cells, osteosarcoma U2OS cells, and breast cancer cells. nih.govnih.govnih.gov In human melanoma cells, the release of Cytochrome c was also noted as a consequence of the Solamargine-induced lysosomal-mitochondrial death pathway. nih.gov
| Event | Description | Observed in Cell Lines | Reference |
|---|---|---|---|
| Lysosomal Membrane Permeabilization | Disruption of the lysosomal membrane, leading to leakage of lysosomal enzymes. | K562, WM115, WM239 | nih.govnih.gov |
| Cathepsin B Release | Release of the lysosomal protease Cathepsin B into the cytosol. | K562, WM115, WM239 | nih.govnih.gov |
| Mitochondrial Membrane Potential Reduction | Depolarization of the inner mitochondrial membrane. | K562, QBC939, U2OS, WM115, WM239 | nih.govnih.govresearchgate.netnih.gov |
| Cytochrome c Release | Release of Cytochrome c from the mitochondrial intermembrane space into the cytosol. | K562, U2OS, Breast Cancer Cells, Melanoma Cells | nih.govnih.govnih.govnih.gov |
Mitochondrial Membrane Potential Reduction
Caspase Cascade Activation (Caspase-3, -8, -9)
Solamargine has been shown to induce apoptosis in various cancer cells by activating the caspase cascade, a critical component of the programmed cell death pathway. Research indicates that Solamargine triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, which converge on the activation of executioner caspases. nih.gov
Specifically, treatment with Solamargine leads to the significant up-regulation and activation of Caspase-3, Caspase-8, and Caspase-9. amegroups.cnamegroups.org Activation of Caspase-8 is a hallmark of the extrinsic pathway, often initiated by the binding of ligands to death receptors like the tumor necrosis factor receptor (TNFR). nih.govscirp.org Studies have shown that Solamargine up-regulates the expression of death receptors such as TNFR-I and Fas, leading to the activation of Caspase-8. nih.gov
The intrinsic pathway is initiated by mitochondrial stress and involves the activation of Caspase-9. scirp.org Solamargine has been observed to induce the mitochondrial translocation of p53, loss of mitochondrial potential, and the subsequent release of cytochrome c, which in turn activates Caspase-9. scirp.org In human renal carcinoma cells (ACHN and 786-O), Solamargine treatment significantly enhanced the activities of Caspase-3, -8, and -9. nih.gov Similarly, in human chordoma cells (CM-319), Solamargine induced apoptosis by up-regulating the expression levels of Caspase-3, -8, and -9. amegroups.cnjglobaloralhealth.orgnih.gov
Ultimately, both pathways lead to the activation of the executioner caspase, Caspase-3. nih.govscirp.org The activation of Caspase-3 is a common finding across numerous studies on different cancer cell lines, including human hepatoma (SMMC-7721 and HepG2), cholangiocarcinoma (QBC939), and gastric cancer cells. researchgate.netspandidos-publications.comspandidos-publications.com Cleaved Caspase-3, the active form of the enzyme, is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. spandidos-publications.comspandidos-publications.com
Table 1: Effect of Solamargine on Caspase Activation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Citation |
|---|---|---|---|---|---|
| ACHN & 786-O | Renal Carcinoma | Upregulated | Upregulated | Upregulated | nih.gov |
| CM-319 | Chordoma | Upregulated | Upregulated | Upregulated | amegroups.cnamegroups.orgnih.gov |
| SMMC-7721 & HepG2 | Hepatoma | Upregulated | Not Specified | Upregulated | researchgate.netspandidos-publications.com |
| QBC939 | Cholangiocarcinoma | Upregulated | Not Specified | Not Specified | spandidos-publications.com |
| U20S | Osteosarcoma | Upregulated | Not Specified | Upregulated | scirp.org |
| Breast Cancer Cells | Breast Cancer | Upregulated | Upregulated | Upregulated | nih.gov |
| NCI-N87 & HGC-27 | Gastric Cancer | Upregulated | Not Specified | Not Specified | spandidos-publications.com |
Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax)
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax). frontiersin.org The ratio between these opposing factions is critical in determining a cell's fate. Solamargine has been consistently shown to modulate the expression of these proteins in a manner that promotes apoptosis. scirp.orgresearchgate.net
Across multiple cancer cell lines, treatment with Solamargine results in the downregulation of the anti-apoptotic protein Bcl-2. scirp.orgnih.govresearchgate.net For instance, in human hepatoma cells (SMMC7721 and HepG2) and renal carcinoma cells (ACHN and 786-O), Solamargine treatment led to a significant decrease in Bcl-2 expression. nih.govresearchgate.netspandidos-publications.com In human cholangiocarcinoma QBC939 cells, a decrease in Bcl-2 mRNA and protein levels was observed. spandidos-publications.com
Concurrently, Solamargine upregulates the expression of the pro-apoptotic protein Bax. scirp.orgnih.govresearchgate.net This dual action effectively increases the Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. nih.govscirp.org This shift in the Bax/Bcl-2 balance has been documented in various cancer types, including osteosarcoma, breast cancer, and hepatocellular carcinoma. nih.govscirp.orgresearchgate.net The increased Bax expression and decreased Bcl-2 expression contribute to the activation of the caspase signaling pathways, ultimately leading to cancer cell death. researchgate.netspandidos-publications.com
Table 2: Modulation of Apoptosis-Related Proteins by Solamargine
| Cell Line | Cancer Type | Effect on Bcl-2 | Effect on Bax | Outcome | Citation |
|---|---|---|---|---|---|
| ACHN & 786-O | Renal Carcinoma | Downregulated | Upregulated | Promotes Apoptosis | nih.gov |
| SMMC-7721 & HepG2 | Hepatoma | Downregulated | Upregulated | Promotes Apoptosis | researchgate.netspandidos-publications.com |
| QBC939 | Cholangiocarcinoma | Downregulated | Upregulated | Promotes Apoptosis | spandidos-publications.com |
| U20S | Osteosarcoma | Downregulated | Upregulated | Promotes Apoptosis | scirp.org |
| Breast Cancer Cells | Breast Cancer | Downregulated | Upregulated | Promotes Apoptosis | nih.gov |
| K562 | Leukemia | Downregulated | Upregulated | Promotes Apoptosis | scirp.org |
Cell Cycle Regulation and Arrest Mechanisms
Solamargine exerts its anticancer effects not only by inducing apoptosis but also by interfering with the cell cycle progression of cancer cells. By halting the cell cycle at specific checkpoints, Solamargine prevents cancer cells from dividing and proliferating.
G1 Phase Cell Cycle Arrest
Several studies have reported that Solamargine can induce cell cycle arrest in the G0/G1 phase. In human chordoma CM-319 cells, Solamargine treatment was found to block the cell cycle in the G1 phase. amegroups.cnamegroups.orgnih.gov This arrest was associated with an upregulation of Cyclin D1. amegroups.cnamegroups.org Similarly, Solamargine was found to inhibit the proliferation of lung cancer cells by causing a significant increase in the fraction of cells in the G0/G1 phase. jglobaloralhealth.org
G2/M Phase Cell Cycle Arrest
In other cancer types, Solamargine has been shown to induce arrest at the G2/M checkpoint. Research on human hepatoma cell lines, SMMC-7721 and HepG2, demonstrated that Solamargine caused cell cycle arrest at the G2/M phase. scirp.orgresearchgate.netspandidos-publications.com This arrest prevents the cells from entering mitosis, thereby inhibiting their division. Studies also indicated that Hep3B cancer cells are particularly susceptible to Solamargine-mediated apoptosis during the G2/M phases. scirp.org
Table 3: Effect of Solamargine on Cell Cycle Arrest
| Cell Line | Cancer Type | Phase of Arrest | Citation |
|---|---|---|---|
| CM-319 | Chordoma | G1 | amegroups.cnamegroups.orgnih.gov |
| Lung Cancer Cells | Lung Cancer | G0/G1 | jglobaloralhealth.org |
| SMMC-7721 & HepG2 | Hepatoma | G2/M | scirp.orgresearchgate.netspandidos-publications.com |
| Hep3B | Hepatoma | G2/M | scirp.org |
Inhibition of Malignant Phenotypes
Anti-Proliferative Effects on Cancer Cells
A primary characteristic of Solamargine's anticancer activity is its potent inhibition of cancer cell proliferation. This has been demonstrated across a wide array of human cancer cell lines. amegroups.orgresearchgate.netfrontiersin.org Studies have utilized assays such as MTT and colony formation to quantify the inhibitory effect of Solamargine on cell viability and growth. nih.govresearchgate.net
For example, Solamargine effectively inhibited the proliferation of human hepatocellular carcinoma cells (SMMC7721 and HepG2), human renal carcinoma cells (ACHN and 786-O), and human chordoma cells (CM-319). amegroups.cnamegroups.orgnih.govresearchgate.net The anti-proliferative effect is often associated with a downregulation of proliferation markers like Ki-67 and proliferating cell nuclear antigen (PCNA). amegroups.cnresearchgate.netspandidos-publications.com Research has shown Solamargine to be a potent cytotoxic agent against various cancers, including those of the liver, lung, breast, prostate, and colon. amegroups.orgspandidos-publications.comfrontiersin.org In hypopharyngeal squamous cell carcinoma FaDU cells, Solamargine inhibited proliferation with a reported IC50 of 5.17 μM. frontiersin.org
Table 4: Anti-Proliferative Effects of Solamargine on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect | Citation |
|---|---|---|---|
| Hepatocellular Carcinoma | SMMC-7721, HepG2 | Inhibition of proliferation and colony formation | amegroups.orgresearchgate.netspandidos-publications.comspandidos-publications.com |
| Renal Carcinoma | ACHN, 786-O | Inhibition of cell viability and proliferation | nih.gov |
| Chordoma | CM-319 | Suppression of proliferation | amegroups.cnamegroups.org |
| Breast Cancer | Not Specified | Cytotoxic effect, inhibition of proliferation | nih.govamegroups.orgspandidos-publications.com |
| Lung Cancer | H441, A549 | Inhibition of proliferation | researchgate.net |
| Hypopharyngeal Squamous Cell Carcinoma | FaDU | Inhibition of proliferation | frontiersin.org |
| Gastric Cancer | NCI-N87, HGC-27 | Inhibition of proliferation | spandidos-publications.com |
Inhibition of Cell Migration and Invasion
Solamargine has demonstrated significant potential in curbing the metastatic spread of cancer by inhibiting cell migration and invasion, key processes in the epithelial-mesenchymal transition (EMT). In nasopharyngeal carcinoma (NPC) cells, specifically the C666-1 cell line, solamargine was found to significantly suppress both migration and invasion capabilities. nih.gov This effect is attributed to its ability to modulate EMT-associated proteins. Western blot analyses revealed a reduction in the expression of Vimentin and Snail, crucial markers of EMT, following treatment with solamargine. nih.gov
Similarly, in gastric cancer cells, solamargine has been shown to markedly inhibit both migration and invasion. nih.govresearchgate.net Studies on hepatocellular carcinoma (HepG2) cells also indicate that solamargine can block EMT, thereby inhibiting the cells' migratory and invasive potential. scirp.org This is further supported by findings that solamargine suppresses the invasive capacity of HepG2 cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. scirp.org These enzymes are critical for the degradation of the extracellular matrix, a necessary step for cancer cell invasion.
The inhibitory effects of solamargine on migration and invasion have also been observed in cervical cancer cells and pancreatic cancer cells. scienceopen.comspandidos-publications.com In cervical cancer, solamargine's anti-migration and anti-invasion effects were dose-dependent. scienceopen.com Furthermore, in pancreatic cancer cells, a conjugate of solamargine with Fe3O4 nanoparticles (Fe3O4-SM) was shown to be more effective at dampening cell migration and inhibiting invasion than solamargine alone. spandidos-publications.com This conjugate also led to a greater decrease in the expression of MMP-2 compared to solamargine treatment alone. spandidos-publications.com
Table 1: Effect of Solamargine on Cell Migration and Invasion
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| C666-1 | Nasopharyngeal Carcinoma | Significantly suppressed migration and invasion; Reduced expression of Vimentin and Snail. | nih.gov |
| HGC-827, NCI-N87 | Gastric Cancer | Markedly inhibited cell migration and invasion. | nih.govresearchgate.net |
| HepG2 | Hepatocellular Carcinoma | Inhibited migration and invasion by blocking EMT; Downregulated MMP-2 and MMP-9. | scirp.org |
| HeLa, SiHa | Cervical Cancer | Inhibited migration and invasion in a dose-dependent manner. | scienceopen.com |
| Pancreatic Cancer Cells | Pancreatic Cancer | Fe3O4-SM conjugate more effective than SM alone in inhibiting migration and invasion; Decreased MMP-2 expression. | spandidos-publications.com |
Anti-Angiogenic Activity via VEGF Signaling Pathway Modulation
Solamargine exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of new blood vessel formation essential for tumor growth and metastasis. researchgate.net In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), solamargine treatment led to the inactivation of the VEGF signaling pathway. nih.gov This was evidenced by the downregulation of key components including VEGFA, its receptor VEGFR2, and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govresearchgate.net
The compound's intervention in this pathway effectively inhibits the angiogenic capacity of endothelial cells. nih.gov Furthermore, solamargine was found to suppress the expression of EZH2, a transcription factor implicated in cancer angiogenesis, and upregulate the expression of miR-203a-3p in HUVEC cells, which in turn can modulate angiogenesis by regulating EZH2 and VEGFA expression. nih.govresearchgate.net This multifaceted approach suggests that solamargine may offer advantages over single-target anti-VEGF therapies by potentially reducing drug resistance. nih.govresearchgate.net
Molecular Signaling Pathway Modulation in Cancer
MAPK Pathway (Erk1/2 Phosphorylation)
Solamargine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by affecting the phosphorylation of Extracellular signal-Regulated Kinase (Erk1/2), in various cancer types. In gastric cancer, solamargine treatment suppressed the phosphorylation of Erk1/2 in a dose-dependent manner, which was associated with the inhibition of cancer progression. nih.govcancerindex.org This inhibition of Erk1/2 phosphorylation led to an increased expression of the long non-coding RNA NEAT1_2, which plays a role in the anti-tumor effects of solamargine. nih.gov
Similarly, in cervical cancer cells, solamargine was found to downregulate the protein level of phosphorylated Erk1/2 (p-Erk1/2). scienceopen.com This effect is part of the mechanism by which solamargine alleviates the proliferation and metastasis of cervical cancer cells. scienceopen.com
Conversely, in certain lung cancer cell lines (H1650, H1975, PC9, A549, and H1299), solamargine was reported to increase the phosphorylation of Erk1/2. researchgate.net This activation of Erk1/2 signaling was linked to the inhibition of DNA methyltransferase 1 (DNMT1) protein expression, which in turn suppressed c-Jun protein expression and tumor proliferation. researchgate.netresearchgate.net This suggests that the effect of solamargine on Erk1/2 phosphorylation may be context-dependent, varying with the type of cancer.
Table 2: Modulation of Erk1/2 Phosphorylation by Solamargine
| Cancer Type | Cell Lines | Effect on Erk1/2 Phosphorylation | Downstream Effects | Reference |
|---|---|---|---|---|
| Gastric Cancer | SGC7901, BGC823, HGC27 | Decreased | Increased lncNEAT1_2 expression, inhibited cancer progression. | nih.govcancerindex.org |
| Cervical Cancer | HeLa, SiHa | Decreased | Alleviated proliferation and metastasis. | scienceopen.com |
| Lung Cancer | H1650, H1975, PC9, A549, H1299 | Increased | Inhibited DNMT1 and c-Jun protein expression, suppressed tumor proliferation. | researchgate.netresearchgate.net |
PI3K/Akt Pathway
Solamargine has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial pathway for cell growth and proliferation in many cancers. researchgate.net In castration-resistant prostate cancer (CRPC) cells, solamargine substantially inhibited cell growth in a dose-dependent manner by suppressing PI3K/Akt signaling. nih.govnih.gov Treatment with solamargine led to a dose-dependent decrease in the protein level of phosphorylated Akt (p-Akt). nih.gov This inhibition of the PI3K/Akt pathway was also implicated in enhancing the efficacy of the chemotherapeutic drug docetaxel (B913) in prostate cancer cells. nih.govnih.gov
In lung cancer, solamargine acts by inhibiting the expression of SP1 and p65 proteins through the suppression of the PI3K-Akt signaling pathway. researchgate.net Furthermore, in pancreatic cancer, the inhibition of the Akt/mTOR signaling pathway was observed to promote the antitumor effect mediated by solamargine. spandidos-publications.com
STAT3 Signaling Pathway
Solamargine has been found to exert its anti-cancer effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In gastric cancer cells, solamargine was shown to inhibit cell proliferation, migration, and invasion by inactivating STAT3 signaling. nih.govresearchgate.net This inactivation also led to the downregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting an immunostimulatory activity of solamargine in gastric cancer. nih.govresearchgate.net Solamargine was also able to reverse the IL-6-induced upregulation of PD-L1 by downregulating STAT3 activity. nih.govresearchgate.net
In lung cancer cells, solamargine has been reported to decrease the phosphorylation of STAT3, without affecting the total STAT3 protein expression. karger.com This inhibition of STAT3 phosphorylation is a key part of the mechanism through which solamargine inhibits the growth of non-small-cell lung cancer cells. karger.com Furthermore, in human renal carcinoma cells, solamargine induces apoptosis by downregulating phosphorylated STAT3 expression. spandidos-publications.comnih.gov The constitutive activation of STAT3 is known to promote tumor development by promoting cell proliferation and inhibiting apoptosis. nih.gov
Notch Signaling Pathway
Preclinical research indicates that solamargine can modulate the Notch signaling pathway, which plays a complex role in tumorigenesis. amegroups.orgnih.gov In human chordoma cells (CM-319), solamargine was found to inhibit cell proliferation and promote apoptosis through the suppression of the Notch pathway. spandidos-publications.comamegroups.org The Notch pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis, and its role can differ between various types of tumors. nih.gov The suppression of this pathway in chordoma cells by solamargine highlights a potential therapeutic mechanism. spandidos-publications.comamegroups.org
Hedgehog Signaling Pathway (SMO Protein Binding)
Solamargine has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator in embryonic development and cancer. mdpi.comnih.govfrontiersin.org Preclinical studies demonstrate that solamargine exerts its inhibitory effect by directly binding to the Smoothened (SMO) protein, a key component of this pathway. researchgate.netresearchgate.net The binding of Hh ligands to the Patched (PTCH) receptor normally relieves the inhibition of SMO, allowing it to activate downstream GLI transcription factors that promote cell proliferation. mdpi.comfrontiersin.org
In vitro research using NIH3T3 cells, which are responsive to Hh signaling, has provided evidence for this direct interaction. A Gli responsive element (GRE) reporter gene assay showed that solamargine significantly inhibited Hh pathway activity. researchgate.net Furthermore, a competitive binding assay using BODIPY-cyclopamine, a fluorescent compound that binds to SMO, confirmed that solamargine directly targets the SMO protein. researchgate.netresearchgate.net In silico molecular docking studies also predicted that solamargine could effectively bind to SMO, further supporting its role as a direct inhibitor of this critical signaling protein. researchgate.net This inhibition of the Hh pathway by targeting SMO is a key mechanism behind solamargine's anti-proliferative effects in certain cancer models. researchgate.net
Table 1: Assays Demonstrating Solamargine's Interaction with the Hedgehog Pathway
| Assay Type | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| GRE Reporter Gene Assay | NIH3T3 cells | Solamargine inhibited Hh pathway activity in a dose-dependent manner. | researchgate.net |
| BODIPY-cyclopamine Binding Assay | U2OS cells | Solamargine competed with cyclopamine (B1684311) for binding to the SMO protein. | researchgate.net |
| Molecular Docking Study | In silico | Predicted binding of solamargine to the SMO protein. | researchgate.net |
LIF/miR-192-5p/CYR61/Akt Axis
Research has elucidated solamargine's mechanism of action through the leukemia inhibitory factor (LIF)/microRNA-192-5p (miR-192-5p)/cysteine-rich angiogenic inducer 61 (CYR61)/Akt signaling axis, particularly in hepatocellular carcinoma (HCC). researchgate.netnih.gov Studies show that the oncogenic factor LIF is often elevated in HCC tissues. researchgate.netnih.gov Solamargine treatment was found to down-regulate LIF expression in HCC cells. researchgate.netnih.gov
The inhibition of LIF by solamargine leads to an increase in the expression of miR-192-5p. researchgate.net This microRNA, in turn, targets CYR61, leading to its suppression. The downregulation of CYR61 subsequently inhibits the phosphorylation of Akt, a central protein in a pathway that promotes cell survival and proliferation. researchgate.netfrontiersin.org The collective effect of modulating this axis is the induction of apoptosis and autophagy in cancer cells. researchgate.netnih.govfrontiersin.org Overexpression of LIF was shown to counteract the anti-cancer effects of solamargine, confirming the critical role of this specific pathway. researchgate.netnih.gov
Table 2: Solamargine's Effect on the LIF/miR-192-5p/CYR61/Akt Axis in HCC
| Target Molecule | Effect of Solamargine | Downstream Consequence | Reference |
|---|---|---|---|
| LIF | Down-regulation | Increased miR-192-5p expression | researchgate.netnih.gov |
| miR-192-5p | Up-regulation | Decreased CYR61 expression | researchgate.netfrontiersin.org |
| CYR61 | Down-regulation | Inhibition of Akt phosphorylation | researchgate.netfrontiersin.org |
| Akt | Inhibition of phosphorylation | Induction of apoptosis and autophagy | researchgate.netfrontiersin.org |
MicroRNA Regulation (e.g., miR-203a-3p, miR-155)
Solamargine's pharmacological activity involves the modulation of several microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. mdpi.com
miR-203a-3p : This miRNA is considered a potential therapeutic target in cancer research. nih.gov Studies in nasopharyngeal carcinoma suggest that solamargine may inhibit cancer cell invasion and migration by modulating pathways involving miR-203a-3p. nih.gov In some cancers, miR-203a-3p acts as a tumor suppressor, and its expression can be altered in malignant tissues. nih.govnih.govmdpi.com
miR-155 : This miRNA is often considered an oncomiR, with its expression being linked to various cancers. nih.govmedsci.org Preclinical research in hypopharyngeal squamous cell carcinoma demonstrated that solamargine treatment leads to an upregulation of miR-155. frontiersin.org This effect is achieved indirectly; solamargine suppresses the expression of the long non-coding RNA HOXA11-AS, which normally acts as a molecular "sponge" for miR-155. frontiersin.org By downregulating HOXA11-AS, solamargine releases miR-155 to be active in the cell. frontiersin.org
Long Non-Coding RNA (lncRNA) Interactions (e.g., lncRNA CCAT1, lncRNA HOXA11-AS)
Solamargine has been shown to interact with and modulate the expression of long non-coding RNAs (lncRNAs), which are key regulators of cellular processes often dysregulated in cancer. frontiersin.org
lncRNA CCAT1 : Colon cancer-associated transcript-1 (CCAT1) is a well-documented oncogenic lncRNA overexpressed in multiple cancers. frontierspartnerships.org Research indicates that solamargine can decrease the expression of lncRNA CCAT1, which is associated with inhibiting cancer cell proliferation and metastasis. nih.govresearchgate.net
lncRNA HOXA11-AS : The HOXA11 antisense lncRNA (HOXA11-AS) has been identified as an oncogene in several cancers, including hypopharyngeal squamous cell carcinoma (HSCC). frontiersin.orgnih.gov A study on FaDU cells (an HSCC cell line) revealed that solamargine's anti-proliferative and pro-apoptotic effects were linked to a significant downregulation of lncRNA HOXA11-AS. frontiersin.org Further investigation confirmed that the suppression of HOXA11-AS by solamargine was a key mechanism for its anti-tumor activity in this cancer model. frontiersin.org
Table 3: Solamargine's Interaction with Specific lncRNAs
| lncRNA Target | Cancer Model | Effect of Solamargine | Consequence of Interaction | Reference |
|---|---|---|---|---|
| lncRNA CCAT1 | Nasopharyngeal Carcinoma | Down-regulation | Inhibition of cancer progression | nih.govresearchgate.net |
| lncRNA HOXA11-AS | Hypopharyngeal Squamous Cell Carcinoma (FaDU cells) | Down-regulation | Inhibition of cell proliferation and induction of apoptosis | frontiersin.org |
Immunomodulatory Effects within the Tumor Microenvironment
Solamargine demonstrates significant immunomodulatory capabilities within the tumor microenvironment (TME). researchgate.netfrontiersin.org The TME is a complex ecosystem of cancer cells, immune cells, and stromal components that can either suppress or promote tumor growth. frontiersin.org Solamargine has been shown to elicit an immunostimulatory TME, primarily by influencing macrophage polarization. researchgate.netfrontiersin.org
Specifically, in hepatocellular carcinoma models, solamargine can repolarize tumor-associated macrophages (TAMs). researchgate.netfrontiersin.org It achieves this by inhibiting the LIF/p-Stat3 signaling pathway, which in turn affects macrophage function, leading to the inhibition of tumor growth and epithelial-mesenchymal transition (EMT). researchgate.net Beyond macrophages, solamargine's modulation of the TME also influences other crucial immune cell populations, including myeloid-derived suppressor cells (MDSCs), dendritic cells (DCs), and T cells, thereby enhancing the anti-tumor immune response. researchgate.netfrontiersin.org
Synergistic Effects with Conventional Chemotherapeutic Agents
Preclinical evidence strongly suggests that solamargine can act synergistically with conventional chemotherapy drugs, enhancing their anti-tumor efficacy and potentially overcoming drug resistance.
A significant area of research has focused on solamargine's ability to sensitize cancer cells to cisplatin (B142131), a widely used but often resisted first-line chemotherapeutic agent. researchgate.netfrontiersin.org Studies in cisplatin-resistant non-small cell lung cancer (NSCLC) and breast cancer cell lines have shown that combined treatment with solamargine and cisplatin results in a synergistic anti-proliferative and pro-apoptotic effect. researchgate.netfrontiersin.orgnih.gov
In cisplatin-resistant NSCLC cells (NCI-H1299 and NCI-H460), solamargine was identified as a potent cisplatin sensitizer. frontiersin.org The combination treatment significantly inhibited cell growth and colony formation more effectively than either agent alone. researchgate.netfrontiersin.org Mechanistically, this sensitization is partly attributed to solamargine's ability to inhibit the Hedgehog pathway. frontiersin.org In breast cancer, resistance to cisplatin is often linked to the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov Solamargine can overcome this by down-regulating these proteins, thereby restoring sensitivity to cisplatin and enhancing apoptosis. nih.gov
Specific Cancer Cell Line and Organoid Research
Nasopharyngeal Carcinoma (NPC) Models
Solamargine has demonstrated significant potential in the preclinical research of nasopharyngeal carcinoma (NPC), a type of head and neck cancer. nih.gov Studies have shown that solamargine can inhibit the invasion, migration, and epithelial-mesenchymal transition (EMT) of NPC cells. dovepress.comtandfonline.comresearchgate.net
In the NPC-specific C666-1 cell line, solamargine was found to significantly inhibit cell invasion and migration. tandfonline.comnih.gov This was associated with a reduction in the expression of EMT markers such as Vimentin and Snail. tandfonline.comnih.gov Furthermore, solamargine has been observed to suppress angiogenesis, a critical process for tumor growth and metastasis, in human umbilical vein endothelial cells (HUVEC) by inactivating VEGF signaling, inhibiting EZH2, and upregulating miR-203a-3p. tandfonline.comnih.gov Network pharmacology and subsequent analyses have pointed towards these multi-targeted effects as key to solamargine's anti-NPC activity. tandfonline.comnih.gov Preliminary data also suggests that solamargine can disrupt the interaction between lncRNA CCAT1, miR-7-5p, and SP1, indicating a potential therapeutic avenue for NPC. dovepress.com
Table 1: Research Findings of Solamargine on Nasopharyngeal Carcinoma (NPC) Models
| Cell Line | Key Findings | Reference |
|---|---|---|
| C666-1 | Inhibited invasion and migration; Reduced EMT markers (Vimentin, Snail). | tandfonline.comnih.gov |
| HUVEC | Decreased viability, invasion, migration, and tube formation; Inactivated VEGF signaling; Inhibited EZH2; Upregulated miR-203a-3p. | tandfonline.comnih.gov |
| NPC Models | Inhibits interaction of lncRNA CCAT1, miR-7-5p, and SP1. | dovepress.com |
Hepatocellular Carcinoma (HCC) Models
Solamargine has been extensively studied for its effects on hepatocellular carcinoma (HCC), one of the most common types of liver cancer. Research has consistently shown that solamargine inhibits the proliferation and induces apoptosis (programmed cell death) in various human hepatoma cell lines. spandidos-publications.com
In studies involving HepG2 and SMMC7721 cell lines, solamargine was found to reduce cell viability and proliferation in a dose-dependent manner. spandidos-publications.com It was also shown to arrest the cell cycle at the G2/M phase. spandidos-publications.com The molecular mechanisms behind these effects involve the downregulation of proliferation-associated proteins like Ki67 and PCNA, and the anti-apoptotic protein Bcl-2. spandidos-publications.comfrontiersin.org Concurrently, solamargine upregulates the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. spandidos-publications.comfrontiersin.org This suggests that solamargine induces apoptosis in hepatoma cells through the activation of the Bcl-2/Bax and caspase signaling pathways. spandidos-publications.comfrontiersin.org
Further research on HepG2 and Huh7 cell lines has confirmed solamargine's ability to inhibit cell growth and enhance the anticancer effects of other drugs like sorafenib. aacrjournals.orgresearchgate.net In Huh7 cells, solamargine, along with related glycoalkaloids solasonine (B1682107) and solasodine (B1681914), induced significant apoptosis and cell cycle arrest at the S-phase. aacrjournals.org Solamargine also suppresses the invasive capacity of HepG2 cells by downregulating matrix metalloproteinases MMP-2 and MMP-9, which are crucial for metastasis. scirp.org
Table 2: Research Findings of Solamargine on Hepatocellular Carcinoma (HCC) Models
| Cell Line | Key Findings | Reference |
|---|---|---|
| HepG2 | Reduced cell viability and proliferation; Induced apoptosis via Bcl-2/Bax and caspase pathways; Downregulated Ki67, PCNA, and Bcl-2; Upregulated Bax, caspase-3, and caspase-9; Suppressed invasion by downregulating MMP-2 and MMP-9. | spandidos-publications.comfrontiersin.orgscirp.org |
| SMMC7721 | Reduced cell viability and proliferation; Induced apoptosis; Arrested cell cycle at G2/M phase. | spandidos-publications.com |
| Huh7 | Induced significant apoptosis; Caused cell cycle arrest at S-phase. | aacrjournals.org |
| Hep3B | Induced apoptosis through p53-dependent and independent pathways; Arrested cell cycle in G2/M phase. | frontiersin.orgresearchgate.net |
Breast Carcinoma Models
Solamargine has demonstrated pro-apoptotic and chemosensitizing effects in various breast cancer cell lines. It has been shown to induce apoptosis in both MCF-7 and SK-BR-3 breast cancer cells. nih.gov One of the key mechanisms identified is the upregulation of HER2/neu expression, a protein that is often overexpressed in breast cancer. nih.gov By increasing HER2/neu expression, solamargine can synergistically enhance the cell proliferation-inhibiting effects of trastuzumab, a monoclonal antibody that targets HER2/neu. nih.gov
Furthermore, solamargine has been found to co-regulate the expression of HER2/neu and topoisomerase II alpha (TopoIIα), an enzyme involved in DNA replication. nih.gov This co-regulation enhances the cytotoxicity of TopoII inhibitors like epirubicin, another common chemotherapy drug for breast cancer. nih.gov In cisplatin-resistant breast cancer cells, the combination of solamargine and cisplatin has been shown to be effective by down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL, and enhancing the expression of pro-apoptotic proteins such as Bax, cytochrome c, and caspases-9 and -3. scirp.org
Table 3: Research Findings of Solamargine on Breast Carcinoma Models
| Cell Line | Key Findings | Reference |
|---|---|---|
| MCF-7 | Induced apoptosis; Upregulated HER2/neu expression, enhancing trastuzumab's effect; Co-regulated HER2/neu and TopoIIα, enhancing epirubicin's cytotoxicity. | nih.gov |
| SK-BR-3 | Induced apoptosis; Upregulated HER2/neu expression, enhancing trastuzumab's effect; Co-regulated HER2/neu and TopoIIα, enhancing epirubicin's cytotoxicity. | nih.gov |
| Cisplatin-Resistant Breast Cancer Cells | In combination with cisplatin, down-regulated Bcl-2 and Bcl-xL; Enhanced expression of Bax, cytochrome c, caspase-9, and caspase-3. | scirp.org |
Lung Carcinoma Models (including Cisplatin-Resistant)
Solamargine has been identified as a potent agent against various human lung cancer cell lines, including those resistant to conventional chemotherapy drugs like cisplatin. scirp.orgcapes.gov.br Research has shown that solamargine can induce apoptosis in lung cancer cells, as evidenced by chromatin condensation, DNA fragmentation, and an increase in the sub-G1 cell population. scirp.orgcapes.gov.br
A significant finding is solamargine's ability to overcome drug resistance. In cisplatin-resistant non-small cell lung cancer (NSCLC) organoids and cell lines such as NCI-H1299 and NCI-H460, solamargine was identified as a potential cisplatin sensitizer. researchgate.netfrontiersin.orgresearchgate.net It achieves this by inducing G0/G1-phase arrest and apoptosis. frontiersin.orgresearchgate.net Mechanistically, solamargine has been found to inhibit the Hedgehog signaling pathway by directly binding to the SMO protein. frontiersin.org This inhibition shows a synergistic effect when combined with cisplatin in suppressing the growth of cisplatin-resistant lung cancer cells. researchgate.netfrontiersin.org
Furthermore, solamargine can modulate the expression of tumor necrosis factor receptors (TNFRs). It elevates the expression of TNF-R1 and -R2 in A549 lung adenocarcinoma cells, which are typically resistant to TNF-alpha. capes.gov.br This action sensitizes the cancer cells to the cytotoxic effects of TNF-alpha and -beta. scirp.orgcapes.gov.br The mechanism involves the activation of the TNFR signaling pathway, leading to the recruitment of TRADD and FADD and the activation of caspases-8 and -3. capes.gov.br Additionally, solamargine affects the mitochondria-mediated apoptotic pathway by promoting the release of cytochrome c, down-regulating Bcl-2 and Bcl-xL, and up-regulating Bax and caspase-9 activity. scirp.orgcapes.gov.br
Table 4: Research Findings of Solamargine on Lung Carcinoma Models
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| A549 | Induced apoptosis; Elevated expression of TNF-R1 and -R2, overcoming resistance to TNF-alpha and -beta; Activated TNFR and mitochondria-mediated apoptotic pathways. | capes.gov.br |
| NCI-H1299 (Cisplatin-Resistant) | Induced G0/G1-phase arrest and apoptosis; Inhibited the Hedgehog pathway by binding to SMO; Showed synergistic effect with cisplatin. | researchgate.netfrontiersin.org |
| NCI-H460 (Cisplatin-Resistant) | Induced G0/G1-phase arrest and apoptosis; Inhibited the Hedgehog pathway by binding to SMO; Showed synergistic effect with cisplatin. | researchgate.netfrontiersin.org |
| Cisplatin-Resistant NSCLC Organoids | Identified as a cisplatin sensitizer; Reduced cell viability. | frontiersin.orgresearchgate.net |
Melanoma Cell Lines
Solamargine has shown selective and effective action against melanoma cells, with minimal impact on normal cells. scirp.orgfrontiersin.org It has been demonstrated to inhibit the growth of both metastatic (WM239) and primary (WM115) melanoma cells, while having less effect on benign melanoma cells (WM35). frontiersin.orgnih.gov
The primary mechanism of cell death induced by solamargine in malignant melanoma cells is cellular necrosis, which is triggered by the rapid permeabilization of the lysosomal membrane. nih.gov This is confirmed by the upregulation of cathepsin B, which in turn activates the extrinsic mitochondrial death pathway. nih.gov This pathway is characterized by the release of cytochrome c and the upregulation of TNFR1. nih.gov Solamargine also disrupts the intrinsic apoptosis pathway by downregulating hILP/XIAP, leading to the cleavage of caspase-3, upregulation of Bcl-xL and Bcl-2, and downregulation of Apaf-1 and Bax in WM115 and WM239 cells. nih.gov In vitro studies have highlighted solamargine's particular efficacy against melanoma cells in the vertical growth phase. researchgate.net
Table 5: Research Findings of Solamargine on Melanoma Cell Lines
| Cell Line | Key Findings | Reference |
|---|---|---|
| WM239 (Metastatic) | Selectively inhibited growth; Induced cellular necrosis via lysosomal membrane permeabilization and the extrinsic mitochondrial death pathway. | frontiersin.orgnih.gov |
| WM115 (Primary) | Selectively inhibited growth; Induced cellular necrosis via lysosomal membrane permeabilization and the extrinsic mitochondrial death pathway. | frontiersin.orgnih.gov |
| WM35 (Benign) | Minimal effect on growth. | frontiersin.orgnih.gov |
| hmel-1 and M3 | Tomatine, a related glycoalkaloid, induced autophagy. | researchgate.net |
Cervical and Gastric Carcinoma Models
Solamargine has shown significant antitumor activity in both cervical and gastric carcinoma models. In cervical cancer, solamargine has been found to inhibit the viability, proliferation, migration, and invasion of cancer cells in a dose-dependent manner. nih.govresearchgate.net Studies on HeLa and SiHa cell lines revealed that solamargine's anti-tumor effects are mediated by blocking the CXCL3-mediated Erk signaling pathway. nih.gov Specifically, it downregulates the expression of p-Erk1/2. nih.gov The inhibitory effects of solamargine on invasion and migration can be reversed by the overexpression of CXCL3, but this reversal is nullified by the inhibition of the Erk signaling pathway. nih.gov
In the context of gastric cancer, solamargine has been shown to suppress the viability of several gastric cancer cell lines, including AGS, BGC823, SGC7901, HGC27, and MGC803, in a dose-dependent manner. researchgate.net It induces apoptosis by promoting the expression of caspase-7 and causing cell cycle arrest at the G2/M phase. frontiersin.org The mechanism of action involves the inhibition of the Erk1/2 MAPK signaling pathway, which leads to the upregulation of lncNEAT1_2 and lncPINT, ultimately suppressing the viability of gastric cancer cells. frontiersin.org In the SGC-7901 human gastric cancer cell line, solasonine, a related glycoalkaloid, has been shown to trigger apoptosis through the mitochondrial pathway and enhance the activity of cisplatin. frontiersin.org
Table 6: Research Findings of Solamargine on Cervical and Gastric Carcinoma Models
| Cancer Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Cervical Cancer | HeLa | Inhibited viability, proliferation, migration, and invasion; Downregulated p-Erk1/2. | nih.gov |
| Cervical Cancer | SiHa | Inhibited viability, proliferation, migration, and invasion; Downregulated p-Erk1/2. | nih.gov |
| Gastric Cancer | AGS, BGC823, SGC7901, HGC27, MGC803 | Suppressed cell viability in a dose-dependent manner; Induced apoptosis and G2/M cell cycle arrest; Inhibited Erk1/2 MAPK signaling pathway. | frontiersin.orgresearchgate.net |
| Gastric Cancer | SGC-7901 | Solasonine triggered apoptosis via the mitochondrial pathway and enhanced cisplatin activity. | frontiersin.org |
Renal Cell Carcinoma and Prostate Cancer Models
Solamargine has demonstrated notable anti-tumor effects in preclinical models of renal cell carcinoma (RCC) and prostate cancer. In RCC, studies utilizing the human renal carcinoma cell lines ACHN and 786-O have shown that solamargine inhibits cell viability and proliferation in a dose- and time-dependent manner. spandidos-publications.complos.org The compound was also found to suppress the colony formation capacity of these cells. spandidos-publications.complos.org Mechanistically, solamargine induces apoptosis in RCC cells by downregulating the expression of phosphorylated signal transducer and activator of transcription 3 (p-STAT3) and the anti-apoptotic protein Bcl-2. researchgate.net Concurrently, it upregulates the expression of pro-apoptotic proteins such as cleaved caspase-3, -8, -9, and Bax. researchgate.net
In the context of prostate cancer, solamargine has been shown to inhibit the growth of castration-resistant prostate cancer (CRPC) cells, including PC3 and DU145 cell lines, in a dose-dependent fashion. researchgate.netspandidos-publications.com The compound also impeded the migration of these cells and induced apoptosis. researchgate.net The anti-proliferative effect of solamargine in CRPC cells is attributed to the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway in prostate cancer progression. researchgate.netspandidos-publications.com Solamargine treatment led to a dose-dependent decrease in the protein levels of phosphorylated Akt (p-Akt) in CRPC cells. researchgate.net Furthermore, it has been observed to inhibit the proliferation of androgen-dependent LNCaP prostate cancer cells. researchgate.net
Table 1: Effects of Solamargine on Renal Cell Carcinoma and Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| ACHN | Renal Cell Carcinoma | Inhibited cell viability and proliferation; induced apoptosis via STAT3 downregulation. | spandidos-publications.complos.orgresearchgate.net |
| 786-O | Renal Cell Carcinoma | Inhibited cell viability and proliferation; induced apoptosis via STAT3 downregulation. | spandidos-publications.complos.orgresearchgate.net |
| PC3 | Prostate Cancer (CRPC) | Inhibited cell growth and migration; induced apoptosis through PI3K/Akt pathway suppression. | researchgate.netspandidos-publications.com |
| DU145 | Prostate Cancer (CRPC) | Inhibited cell growth and migration; induced apoptosis through PI3K/Akt pathway suppression. | researchgate.netspandidos-publications.com |
| LNCaP | Prostate Cancer | Inhibited cell proliferation and migration. | researchgate.net |
Leukemia and Chordoma Cell Lines
The cytotoxic potential of solamargine extends to hematological malignancies and rare bone cancers. In human leukemia, particularly the K562 cell line, solamargine has been reported to induce cell death through a lysosomal-mitochondrial pathway. spandidos-publications.comnih.govnih.gov This process is initiated by an early rupture of lysosomes, followed by mitochondrial damage. nih.gov The molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3. nih.gov
In the case of chordoma, a rare tumor arising from remnants of the notochord, solamargine has been investigated using the human chordoma cell line CM-319. spandidos-publications.comfrontiersin.org Research has shown that solamargine distinctly suppresses the viability and proliferation of CM-319 cells. spandidos-publications.comfrontiersin.org The mechanism underlying this anti-proliferative effect involves the suppression of the Notch signaling pathway. frontiersin.org Furthermore, solamargine treatment led to an increase in the expression of apoptosis-related proteins Caspase-3, Caspase-8, and Caspase-9, while decreasing the expression of the proliferation marker Ki67. frontiersin.org
Table 2: Effects of Solamargine on Leukemia and Chordoma Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| K562 | Leukemia | Induced apoptosis via a lysosomal-mitochondrial death pathway. | spandidos-publications.comnih.govnih.gov |
| CM-319 | Chordoma | Suppressed cell viability and proliferation through inhibition of the Notch pathway. | spandidos-publications.comfrontiersin.org |
Pancreatic Cancer Models
Preclinical studies have begun to explore the therapeutic potential of solamargine in pancreatic cancer, a malignancy with a notoriously poor prognosis. In vitro experiments have demonstrated that solamargine can inhibit the growth of pancreatic cancer cells. For instance, in a study involving the pancreatic cancer cell lines PANC-1 and CFPAC-1, a related solasodine glycoside, solasonine, was shown to suppress cell proliferation, migration, and invasion, while promoting apoptosis. nih.gov Another study indicated that solamargine, when combined with Fe3O4 nanoparticles, enhanced its anti-tumor effect in pancreatic cancer by inducing apoptosis, causing cell cycle arrest, and suppressing metastasis through the inhibition of the Akt/mTOR signaling pathway. spandidos-publications.com Research on other pancreatic cancer cell lines, such as Suit2-007 and ASML, has also suggested the anti-proliferative activity of solasodine glycosides like khasianine (B1231531), a compound structurally related to solamargine. acs.org
In Vivo Anti-tumor Efficacy Studies
Xenograft Mouse Models
The anti-tumor activity of solamargine observed in cell-based assays has been corroborated in several xenograft mouse models. These in vivo studies typically involve the subcutaneous implantation of human cancer cells into immunodeficient mice, which then develop tumors. For instance, xenograft models have been established using ACHN renal carcinoma cells, colorectal cancer cells, and gastric cancer cells to evaluate the systemic efficacy of solamargine. spandidos-publications.comnih.govspandidos-publications.com In a prostate cancer study, solamargine exhibited significant antitumor effects in mouse xenograft models. researchgate.netspandidos-publications.com Similarly, the anti-tumor potential of solamargine and related compounds has been assessed in vivo for pancreatic cancer. spandidos-publications.comnih.gov
Tumor Volume and Weight Suppression
A consistent finding across various xenograft models is the ability of solamargine to suppress tumor growth. In a study on renal cell carcinoma, treatment with solamargine led to a significant decrease in both the volume and weight of tumors derived from ACHN cells. spandidos-publications.com Similarly, in a colorectal cancer xenograft model, intragastric administration of solamargine effectively suppressed tumor volume and weight. nih.gov In vivo experiments with gastric cancer xenografts also demonstrated a significant reduction in tumor volume following solamargine treatment. spandidos-publications.com For pancreatic cancer, a Fe3O4-solamargine formulation was shown to decrease malignant growth in vivo. spandidos-publications.com
Table 3: In Vivo Tumor Growth Suppression by Solamargine in Xenograft Models
| Cancer Type | Xenograft Model | Key Findings on Tumor Growth | Reference |
|---|---|---|---|
| Renal Cell Carcinoma | ACHN cells in nude mice | Significant decrease in tumor volume and weight. | spandidos-publications.com |
| Colorectal Cancer | LoVo cells in mice | Effective suppression of tumor volume and weight. | nih.gov |
| Gastric Cancer | Gastric cancer cells in mice | Significant reduction in tumor volume. | spandidos-publications.com |
| Pancreatic Cancer | Pancreatic cancer cells in vivo | Decreased malignant growth. | spandidos-publications.com |
Histopathological and Molecular Analyses of Tumor Tissues
Histopathological and molecular analyses of tumor tissues from xenograft models provide deeper insights into the in vivo mechanisms of solamargine's anti-tumor action. In gastric cancer xenografts, Hematoxylin and Eosin (H&E) staining and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays revealed a significant increase in early apoptotic cells in the tumors of solamargine-treated mice. spandidos-publications.com For renal cell carcinoma xenografts, H&E staining of major organs from the treated mice showed no notable toxicity, suggesting a favorable safety profile at effective doses. spandidos-publications.com
Molecular analysis of tumor tissues from a colorectal cancer model showed that solamargine treatment led to the downregulation of proliferating cell nuclear antigen (PCNA) and Cyclin E protein expression. nih.gov Furthermore, RNA-sequencing and subsequent experimental validation identified that solamargine upregulates PTEN expression while reducing the phosphorylation of Akt and mTOR in the tumor tissues. nih.gov In pancreatic cancer xenografts, immunohistochemical analysis showed that Fe3O4-solamargine treatment decreased the expression of the proliferation marker Ki-67 and increased the proportion of apoptotic cells. spandidos-publications.com
's Anti-inflammatory Activity
Solamargine, a steroidal alkaloid glycoside, has been the subject of various preclinical studies investigating its pharmacological effects. A significant area of this research has focused on its anti-inflammatory properties, revealing several key molecular mechanisms through which it exerts its activity.
Inhibition of NF-κB/p65 Pathway
A primary mechanism underlying the anti-inflammatory effects of solamargine is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov NF-κB is a crucial protein complex that controls the transcription of DNA and is a central mediator of the inflammatory response. researchgate.netcore.ac.uk In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein. Upon stimulation by various inflammatory signals, the inhibitor is degraded, allowing the NF-κB complex, which includes the p65 subunit, to move into the nucleus. researchgate.net Once in the nucleus, it triggers the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. core.ac.uk
Research has demonstrated that solamargine can exert potent anti-inflammatory effects by specifically inhibiting the NF-κB/p65 pathway. frontiersin.orgnih.gov By preventing the activation and nuclear translocation of p65, solamargine effectively blocks the downstream cascade of inflammatory gene expression. researchgate.net This inhibitory action is considered a cornerstone of its anti-inflammatory profile. It is noteworthy that in some specific contexts, such as in macrophages responding to parasitic infections like leishmaniasis, solamargine has been observed to induce NF-κB/AP-1 expression, a response that aids in parasite clearance. researchgate.netrjptonline.org This highlights that the compound's effect on this pathway can be context-dependent, though its inhibitory role is predominant in sterile inflammation models.
Downregulation of Pro-inflammatory Cytokines (IL-1α, IL-1β, IL-8, IFN-γ)
Consistent with its inhibition of the NF-κB pathway, solamargine has been shown to significantly reduce the production of key pro-inflammatory cytokines. frontiersin.org Cytokines are small proteins that are critical in signaling and coordinating the inflammatory response. nih.gov In studies using human keratinocytes (HaCaT cells) exposed to ultraviolet B (UVB) radiation, a common model for skin inflammation, solamargine demonstrated a marked ability to suppress the heightened expression of several cytokines. brieflands.comresearchgate.net
Treatment with solamargine led to a significant decrease in both the messenger RNA (mRNA) and protein levels of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ). frontiersin.orgbrieflands.comresearchgate.net The reduction in these critical mediators of inflammation underscores solamargine's potent local anti-inflammatory effect at the cellular level. Research findings indicate that the anti-inflammatory efficacy of solamargine in this model is comparable to that of dexamethasone, a potent corticosteroid. frontiersin.orgresearchgate.net
| Cytokine | Effect Observed upon UVB Irradiation | Effect Observed with Solamargine Treatment Post-UVB | Reference |
|---|---|---|---|
| Interleukin-1α (IL-1α) | Significantly Increased mRNA and Protein Expression | Significantly Decreased mRNA and Protein Expression | frontiersin.orgbrieflands.comresearchgate.net |
| Interleukin-1β (IL-1β) | Significantly Increased mRNA and Protein Expression | Significantly Decreased mRNA and Protein Expression | frontiersin.orgbrieflands.comresearchgate.net |
| Interleukin-8 (IL-8) | Significantly Increased mRNA and Protein Expression | Significantly Decreased mRNA and Protein Expression | frontiersin.orgbrieflands.comresearchgate.net |
| Interferon-γ (IFN-γ) | Significantly Increased mRNA and Protein Expression | Significantly Decreased mRNA and Protein Expression | frontiersin.orgbrieflands.comresearchgate.net |
COX-2 Expression Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that is typically invisible in most tissues but is rapidly induced by inflammatory stimuli. It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 expression is a well-established strategy for controlling inflammation.
Involvement of p38 MAPK/Nrf2/HO-1 Signaling Pathway
Beyond the NF-κB pathway, solamargine's anti-inflammatory effects are mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orgbrieflands.com The p38 MAPK pathway is centrally involved in cellular responses to stress, including inflammation. frontiersin.org
In models of UVB-induced inflammation in keratinocytes, exposure to UVB radiation leads to a significant increase in the phosphorylation of p38 (p-p38), indicating its activation. frontiersin.org This activation is coupled with a significant decrease in the levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are key components of the cellular antioxidant defense system. frontiersin.org Research demonstrates that solamargine treatment can reverse these changes. brieflands.com It was shown to inhibit the UVB-induced phosphorylation of p38 and restore the expression of Nrf2 and HO-1. frontiersin.orgbrieflands.com
To confirm this mechanism, studies utilized a p38 inhibitor (SB203580). When the inhibitor was used, it blocked solamargine's ability to suppress pro-inflammatory cytokines (IL-1α, IL-1β, IL-8, and IFN-γ). frontiersin.org This confirmed that solamargine's down-regulation of these cytokines is dependent on its modulation of the p38 MAPK/Nrf2/HO-1 pathway. frontiersin.org
| Protein/Target | Effect of UVB Irradiation | Effect of Solamargine Treatment | Reference |
|---|---|---|---|
| p-p38/p38 ratio | Significantly Increased | Significantly Decreased (Reversed UVB effect) | frontiersin.org |
| Nrf-2 | Significantly Decreased | Significantly Increased (Reversed UVB effect) | frontiersin.org |
| HO-1 | Significantly Decreased | Significantly Increased (Reversed UVB effect) | frontiersin.org |
Reduction of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule that plays a dual role in the body. While it is essential for various physiological processes, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. High levels of NO contribute to vasodilation, cytotoxicity, and the inflammatory cascade.
Studies have shown that solamargine can significantly reduce the production of nitric oxide in inflammatory conditions. researchgate.net In research using lipopolysaccharide (LPS)-stimulated macrophages and dendritic cells, which are models for bacterial-induced inflammation, solamargine treatment caused a dramatic reduction in NO production. rjptonline.org This effect is linked to the ability of solamargine to down-regulate the activity of iNOS, the enzyme responsible for this inflammatory surge in NO. frontiersin.orgnih.gov
Applications in UVB-Induced Inflammation Models
The anti-inflammatory properties of solamargine have been extensively studied in the context of skin inflammation caused by ultraviolet B (UVB) radiation. researchgate.net UVB exposure is a primary cause of sunburn and can lead to chronic inflammation and associated conditions like post-inflammatory hyperpigmentation (PIH). brieflands.com
In preclinical models using human skin cells, solamargine has proven to be effective at mitigating the inflammatory response to UVB exposure. brieflands.com Its application in these models demonstrates its ability to significantly inhibit the release of a suite of pro-inflammatory cytokines, namely IL-1α, IL-1β, IL-8, and IFN-γ, from irradiated keratinocytes. frontiersin.orgbrieflands.comresearchgate.net The molecular mechanism for this protective effect has been identified as the modulation of the p38 MAPK/Nrf2/HO-1 signaling pathway. brieflands.com By targeting these key inflammatory pathways, solamargine shows potential as an agent for managing skin conditions characterized by inflammation.
Antiviral Activity Research
Activity against Herpes Viruses (HSV, Herpes Genitalis, Herpes Zoster)
Preclinical research has identified solamargine as a compound with potential activity against several members of the Herpesviridae family. Studies have shown that various glycoalkaloids, including solamargine, exhibit activity against herpes simplex virus type 1 (HSV-1). researchgate.net The mechanism of action is suggested to be related to the carbohydrate moiety of the glycoalkaloid, as the corresponding aglycones without the sugar component, such as solasodine, have been found to be inactive against the virus. researchgate.netnih.gov It is proposed that the glycoalkaloids may inactivate the virus by inserting into the viral envelope. nih.gov
Further investigations have highlighted the potential of solamargine and crude extracts from Solanum americanum against not only herpes simplex virus (HSV) but also herpes genitalis and herpes zoster. frontiersin.org A standardized mixture of solasodine rhamnosyl glycosides, known as BEC, which contains solamargine, has been reported to be effective in treating herpes simplex, herpes zoster, and genital herpes in human studies. scirp.orgscirp.org Reports suggest that treatment with BEC resulted in rapid antiviral activity, and a one-year follow-up of treated patients indicated no recurrences, unlike control groups. scirp.orgscirp.org
| Virus | Observed Activity of Solamargine / BEC | Reference |
|---|---|---|
| Herpes Simplex Virus (HSV / HSV-1) | Inhibitory activity demonstrated in preclinical studies. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |
| Herpes Genitalis | Antiviral properties reported. frontiersin.orgscirp.org | frontiersin.orgscirp.org |
| Herpes Zoster | Antiviral properties reported. frontiersin.orgscirp.org | frontiersin.orgscirp.org |
Hepatitis B Virus (HBV) Inhibition
Recent preclinical studies have extensively investigated the anti-HBV effect of solamargine, elucidating a specific molecular mechanism. researchgate.net Research has demonstrated that solamargine can achieve an antiviral effect by targeting the core promoter of the hepatitis B virus gene. nih.govnih.gov
The antiviral action of solamargine against HBV is mediated by its direct interaction with a host transcription factor, Myeloid Zinc Finger 1 (MZF1). nih.govnih.gov Studies have identified that solamargine binds to MZF1, which in turn inhibits the activity of the HBV core promoter. researchgate.netresearchgate.net To verify this interaction, experiments were conducted where the intracellular transcription factor MZF1 was overexpressed. researchgate.net The results showed that the overexpression of MZF1 counteracted the inhibitory effect of solamargine on the HBV pgRNA promoter and the replication of the virus, confirming that solamargine's antiviral activity is dependent on its interaction with MZF1. researchgate.net
The HBV core promoter is crucial for viral replication, as it directs the transcription of pregenomic RNA (pgRNA). nih.govaging-us.com Solamargine has been shown to inhibit viral replication and expression by specifically targeting the HBV core promoter. nih.gov Using fluorescence reporter vectors, research has demonstrated that solamargine decreases the fluorescence expression level of both the full pgRNA promoter and the essential core promoter region (ENII/BCP). nih.gov This indicates that solamargine acts on a fragment of the HBV core promoter to disrupt gene expression. nih.gov
The inhibitory effects of solamargine cascade down to the final products of viral replication. Research has shown that solamargine effectively inhibits the expression of HBV DNA in the supernatant of infected cells. nih.govaging-us.com Furthermore, Western blot analysis revealed that the compound significantly decreases the relative expression of the Hepatitis B core antigen (HBcAg) protein. nih.govresearchgate.net However, the studies noted that solamargine did not have a significant effect on the relative expression of the Hepatitis B surface antigen (HBsAg) protein. nih.govaging-us.comresearchgate.net
| HBV Marker | Effect of Solamargine | Reference |
|---|---|---|
| Myeloid Zinc Finger 1 (MZF1) | Binds to MZF1 to inhibit its activity on the HBV core promoter. nih.govresearchgate.net | nih.govresearchgate.net |
| HBV Core Promoter | Inhibits core promoter activity. nih.govnih.gov | nih.govnih.gov |
| Pregenomic RNA (pgRNA) | Significantly reduces expression levels. researchgate.netnih.gov | researchgate.netnih.gov |
| HBV DNA | Effectively inhibits expression. nih.govaging-us.com | nih.govaging-us.com |
| HBV Core Antigen (HBcAg) | Decreases protein expression. nih.govresearchgate.net | nih.govresearchgate.net |
| HBV Surface Antigen (HBsAg) | No significant effect on expression. aging-us.comresearchgate.net | aging-us.comresearchgate.net |
Reduction of Pregenomic RNA (pgRNA) Levels
Anti-parasitic and Anti-protozoal Activity Research
Solamargine, a steroidal glycoalkaloid, has demonstrated notable activity against a variety of parasitic and protozoal organisms in preclinical studies. This has led to investigations into its potential as a lead compound for the development of new anti-parasitic and anti-protozoal treatments.
Research has shown that solamargine possesses significant leishmanicidal properties. In vitro studies have demonstrated its efficacy against both the extracellular promastigote and intracellular amastigote forms of Leishmania parasites.
Against Leishmania amazonensis promastigotes, solamargine exhibited an IC₅₀ value of 6.2 µM. mdpi.com For the intracellular amastigote forms of Leishmania mexicana, solamargine showed an IC₅₀ value of 6.03 µM. frontiersin.org Notably, both solamargine and its related glycoalkaloid, solasonine, were found to be more effective at killing intracellular and extracellular Leishmania mexicana parasites than the conventional drug sodium stibogluconate. nih.govasm.org At a concentration of 10 μM, solamargine significantly reduced the parasite load in infected macrophages and dendritic cells. nih.govasm.org Furthermore, solamargine was shown to decrease nitric oxide production in these immune cells, suggesting a nitric oxide-independent mechanism of parasite killing. frontiersin.orgasm.org
Table 1: Leishmanicidal Activity of Solamargine
| Parasite Species | Parasite Form | IC₅₀ Value (µM) |
|---|---|---|
| Leishmania amazonensis | Promastigote | 6.2 mdpi.com |
| Leishmania mexicana | Intracellular Amastigote | 6.03 frontiersin.org |
Solamargine has been investigated for its activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. mdpi.comresearchgate.net In vitro studies have demonstrated its trypanocidal effects.
Using a colorimetric assay to measure the viability of the Y strain of T. cruzi, solamargine displayed an IC₅₀ value of 15.3 µg/mL. mdpi.comresearchgate.netredalyc.org This potency is noteworthy as it approaches that of the standard treatment, benznidazole, which has an IC₅₀ of 9.0 µg/mL. mdpi.comresearchgate.net Further research has confirmed that solamargine effectively lyses both the epimastigote and bloodstream trypomastigote life cycle stages of T. cruzi. nih.gov The initial target of the compound appears to be the parasite's membrane, leading to morphological changes and the dissolution of internal organelles. nih.gov
**Table 2: Activity of Solamargine against *Trypanosoma cruzi***
| Parameter | Value |
|---|---|
| IC₅₀ (Y strain) | 15.3 µg/mL mdpi.comresearchgate.netredalyc.org |
| Reference Drug (Benznidazole) IC₅₀ | 9.0 µg/mL mdpi.comresearchgate.net |
The anti-protozoal activity of solamargine extends to Giardia lamblia, the parasite that causes giardiasis. researchgate.netscite.ai Research has shown that while solamargine on its own has a certain level of activity, its efficacy is greatly enhanced when combined with solasonine.
In studies on G. lamblia trophozoites, individual solamargine demonstrated an IC₅₀ of 120.3 µg/mL. mdpi.comresearchgate.net However, a mixture of solamargine and solasonine exhibited a significantly more potent IC₅₀ of 13.2 µg/mL (or 13.23 µg/mL), indicating a synergistic effect. mdpi.comresearchgate.net
Table 3: Activity of Solamargine against Giardia lamblia Trophozoites
| Compound/Mixture | IC₅₀ (µg/mL) |
|---|---|
| Solamargine | 120.3 mdpi.comresearchgate.net |
| Solamargine + Solasonine Mixture | 13.2 mdpi.com |
A recurring theme in the preclinical research of solamargine is its synergistic interaction with other naturally co-occurring glycoalkaloids, particularly solasonine. This synergy has been observed across different parasitic and protozoal species.
In the context of leishmanicidal activity, an equimolar mixture of solamargine and solasonine showed a synergistic potency against Leishmania amazonensis promastigotes, with an IC₅₀ of 1.1 µM after 72 hours, compared to the individual IC₅₀ values of 6.2 µM for solamargine and 7.8 µM for solasonine. mdpi.com This synergistic effect was also noted in the treatment of cutaneous leishmaniasis in mice, where a topical preparation containing both alkaloids led to significant reductions in lesion size and parasite load. nih.govresearchgate.net
Similarly, against Giardia lamblia, the combination of solamargine and solasonine was more potent than either compound alone. mdpi.comresearchgate.net However, one study failed to identify any synergistic cytolytic effects when solamargine and solasonine were combined against cultures of Trypanosoma cruzi epimastigotes or bloodstream trypomastigotes. nih.gov In the realm of antifungal research, synergistic effects were noted when solamargine and solasonine were combined against Phoma medicaginis and Rhizoctonia solani. nih.gov
Solamargine has been identified as a key compound responsible for the antifungal properties of certain plants traditionally used to treat fungal infections. nih.gov Research has confirmed its activity against the dermatophyte Trichophyton mentagrophytes.
In one study, solamargine was identified as the main compound responsible for the anti-Trichophyton mentagrophytes activity of Solanum mammosum, exhibiting a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. nih.gov Other studies on extracts from Solanum species have also reported activity against T. mentagrophytes, with MIC values of 125 µg/mL being recorded for extracts of Solanum hispidum. ins.gob.pescielo.org.pe
**Table 4: Antifungal Activity of Solamargine against *Trichophyton mentagrophytes***
| Parameter | Value (µg/mL) |
|---|---|
| MIC | 64 nih.gov |
Antifungal Activity Research
Activity against Candida albicans
Solamargine has demonstrated moderate antifungal activity against Candida albicans. mdpi.comnih.gov Research has identified solamargine as a primary compound responsible for this activity, with a reported Minimum Inhibitory Concentration (MIC) of 64 µg/mL. mdpi.comnih.gov
The mechanism of action for related glycoalkaloids against C. albicans involves several aspects. For instance, solasodine-3-O-β-D-glucopyranoside (SG), a related compound, has been shown to inhibit the adhesion of C. albicans, with inhibition rates of over 40% at a concentration of 32 mg L⁻¹ and almost 100% at 64 mg L⁻¹. oup.com It also hinders the transition from yeast to hyphal form, a crucial step for biofilm development. oup.com Furthermore, studies suggest that solamargine's aglycone, solasodine, is produced through hydrolysis at the cytoplasmic membrane of C. albicans. mdpi.com While solamargine itself shows antifungal properties, its aglycone, solasodine, has been noted to be less effective on its own, highlighting the importance of the sugar moieties for its activity. rjptonline.org
**Table 1: Antifungal Activity of Solamargine and Related Compounds against *Candida albicans***
| Compound | Activity | Concentration | Reference |
|---|---|---|---|
| Solamargine | Moderate antifungal activity | MIC = 64 µg/mL | mdpi.comnih.gov |
| Solasodine-3-O-β-D-glucopyranoside (SG) | Inhibition of adhesion | >40% at 32 mg L⁻¹ | oup.com |
| Solasodine-3-O-β-D-glucopyranoside (SG) | Inhibition of adhesion | ~100% at 64 mg L⁻¹ | oup.com |
Antioxidant Activity Research
Solamargine and related compounds from the Solanum genus have been a subject of antioxidant research. scialert.netimrpress.comresearchgate.net These compounds are recognized for their potential to counteract oxidative stress, a process implicated in various cellular damage pathways. qeios.comresearchgate.net
Solamargine has been implicated in the modulation of reactive oxygen species (ROS). researchgate.netdntb.gov.uaresearchgate.net Studies have shown that related compounds, such as solanine, can induce the production of ROS, including hydroxyl radicals (OH⁻) and hydrogen peroxide (H₂O₂), in certain cancer cell lines, which can lead to apoptosis. nih.gov Conversely, other research highlights the antioxidant properties of Solanum alkaloids, which can protect against oxidative stress. karger.com For example, solasonine, a structurally similar glycoalkaloid, has been shown to increase lipid ROS levels by suppressing the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4). nih.gov This dual role, acting as both an inducer of ROS in cancer cells and a protector against oxidative stress in other contexts, underscores the complexity of its biological activities.
Research has indicated that solamargine can influence inflammatory pathways, including the production of nitric oxide (NO). mdpi.com Specifically, solamargine has been shown to significantly decrease the production of NO in lipopolysaccharide (LPS)-induced macrophages. mdpi.com This effect is often linked to the downregulation of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. dntb.gov.uaencyclopedia.pub The ability of natural compounds to modulate iNOS expression and activity is a significant area of anti-inflammatory research. mdpi.com
Solamargine and its related alkaloids contribute to cellular protection against oxidative stress. qeios.comkarger.com Extracts from plants containing these compounds have demonstrated significant antioxidant capabilities. scialert.netresearchgate.netqeios.com For instance, research on Solanum lycocarpum fruits, which contain solamargine, solasonine, and solasodine, showed high antioxidant activity. scialert.netresearchgate.net Microencapsulation studies have also revealed that this process can protect the antioxidant capacity of solamargine and solasonine during digestion. mdpi.com Furthermore, the aglycone solasodine has been shown to suppress lipid peroxidation and nitric oxide levels while enhancing antioxidant enzymes like glutathione (GSH) and catalase (CAT) in models of ischemia, suggesting a protective role against oxidative damage. rjptonline.orgnih.gov
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Activity
Neuroprotective Activity Research
The neuroprotective potential of Solanum alkaloids, including solamargine and its aglycone solasodine, has been an area of active investigation. medcraveonline.comresearchgate.nettaylorandfrancis.comebi.ac.uk
The neuroprotective effects of solamargine are often discussed in the context of its aglycone, solasodine. medcraveonline.comresearchgate.net Solasodine has demonstrated notable neuroprotective and neurogenesis properties. rjptonline.orgresearchgate.net In studies involving ischemia in rats, solasodine treatment was found to reduce neuronal damage by scavenging free radicals. rjptonline.orgmedcraveonline.com This was evidenced by a decrease in lipid peroxidation and nitric oxide, alongside an increase in the levels of antioxidant enzymes such as glutathione and catalase. rjptonline.orgnih.gov Histopathological analysis has further confirmed that solasodine can reduce cerebral infarction. rjptonline.org Additionally, solasodine has been shown to induce the differentiation of P19 teratocarcinoma cells into neurons, suggesting a role in neurogenesis. rjptonline.org While direct studies on solamargine's neuroprotective activity are less common, its relationship with the bioactive aglycone solasodine suggests it as a promising candidate for further research in this area. researchgate.netebi.ac.uk
Table 2: Investigated Effects of Solasodine (Aglycone of Solamargine)
| Effect | Model | Findings | Reference |
|---|---|---|---|
| Neuroprotection | Ischemia in rats | Suppression of lipid peroxidation and nitric oxide; enhancement of glutathione and catalase. | rjptonline.orgnih.govmedcraveonline.com |
| Neurogenesis | Mouse embryonic teratocarcinoma P19 cells | Induced differentiation into neurons. | rjptonline.org |
| Neurogenesis | GAD65-GFP mice | Increased the number of GABAergic progenitors and neuroblasts. | ebi.ac.uk |
Effects on Oxidative Stress Markers in Neurological Models
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key pathological factor in many neurological diseases. Preclinical research has explored the potential of various natural compounds to mitigate oxidative damage in the brain. Among these is solamargine, a steroidal glycoalkaloid found in plants of the Solanum genus. Research into its effects, particularly concerning its aglycone form, solasodine, has provided insights into its antioxidant capabilities within neurological models.
Studies focusing on solasodine have demonstrated notable effects on key biomarkers of oxidative stress in the brain. rjptonline.org In a preclinical model of brain ischemia/reperfusion injury in rats, a condition known to induce severe oxidative stress, the administration of solasodine led to significant changes in the levels of primary antioxidant enzymes and markers of lipid peroxidation. nih.govresearchgate.net
The damage from oxidative stress is often quantified by measuring levels of malondialdehyde (MDA), a product of lipid peroxidation. scielo.br In models of brain injury, elevated MDA levels are indicative of significant oxidative damage. nih.gov Research shows that treatment with solasodine can significantly reduce the levels of lipid peroxidation in the brain, suggesting a protective effect against oxidative damage to neuronal membranes. nih.govresearchgate.net
Furthermore, the body's endogenous defense against oxidative stress involves several key enzymes. Superoxide (B77818) dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules. mdpi.com Catalase (CAT) is another vital enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the highly reactive hydroxyl radical. rockland.com Glutathione (GSH), a tripeptide, is a central component of the antioxidant defense system, directly scavenging free radicals and acting as a cofactor for antioxidant enzymes like glutathione peroxidase (GPX). ijpp.com
In a rat model of ischemic stroke, the injury caused a marked decrease in the activity of SOD, CAT, and GSH levels. nih.gov Pre-treatment with solasodine, the aglycone of solamargine, effectively reversed these changes, significantly increasing the activity of these protective enzymes. nih.govresearchgate.net This enhancement of the brain's natural antioxidant defense system is a key mechanism behind its observed neuroprotective effects. rjptonline.org The table below summarizes the effects of solasodine on these oxidative stress markers in a preclinical neurological model.
Table 1: Effect of Solasodine on Oxidative Stress Markers in a Rat Model of Brain Ischemia/Reperfusion
| Oxidative Stress Marker | Effect of Ischemia/Reperfusion Injury | Effect of Solasodine Treatment | Reference |
| Lipid Peroxidation (LPO) / Malondialdehyde (MDA) | Significant Increase | Significant Reduction | nih.gov, researchgate.net |
| Superoxide Dismutase (SOD) | Significant Decrease | Significant Increase | nih.gov, researchgate.net |
| Catalase (CAT) | Significant Decrease | Significant Increase | nih.gov, researchgate.net |
| Glutathione (GSH) | Significant Decrease | Significant Increase | nih.gov, researchgate.net |
These findings from preclinical models suggest that the glycoalkaloid family, including solamargine and its components, may exert beneficial effects in neurological conditions partly by modulating the balance of oxidative stress. By reducing lipid peroxidation and bolstering the activity of critical antioxidant enzymes like SOD, CAT, and GSH, these compounds show potential for mitigating neuronal damage. nih.govresearchgate.net
Advanced Drug Delivery Systems for Solamargine Research
Nanoparticle-Based Delivery Approaches
Nanoparticle-based systems offer unique advantages for drug delivery due to their nanoscale size, large surface area, and ability to encapsulate various compounds. They can improve drug solubility, enhance penetration, and enable controlled release, making them ideal candidates for solamargine delivery.
Magnetic nanoparticles (MNPs), particularly those composed of iron oxides like Fe3O4 (magnetite), are being explored for targeted solamargine delivery. These systems, known as Magnetic Targeted Drug Delivery Systems (MTDS), leverage an external magnetic field to accumulate drug-encapsulated nanoparticles at a specific target tissue, such as a tumor site. Fe3O4 nanoparticles are considered biocompatible and can serve as a magnetic core, often surrounded by a biocompatible polymeric shell nih.gov.
Research has investigated the effects of Fe3O4-solamargine in pancreatic cancer (PC) cells. Studies have shown that solamargine loaded onto Fe3O4 magnetic liposomes (MLP) can induce apoptosis and inhibit metastasis in pancreatic cancer cells nih.gov. The ability of drug-loaded magnetic nanoparticles to be gathered around tumor regions by an external magnetic field enhances their therapeutic effect nih.gov. Beyond drug delivery, magnetic nanoparticles also find applications in magnetic resonance imaging (MRI) visibility and nanoparticle tracking nih.govfrontiersin.org. Functionalized Fe3O4 nanoparticles can be synthesized and modified with various compounds, allowing for the attachment of therapeutic payloads and confirming their potential as magnetic nanoscale carriers for targeted drug delivery mdpi.com.
Polymeric nanoparticles and lipid-polymer hybrid nanoparticles (LPHNPs) represent significant advancements in solamargine delivery. Poly(D,L-lactide) (PLA) nanoparticles, for instance, have been investigated as a delivery system for glycoalkaloidic extracts containing solamargine and solasonine (B1682107), particularly for bladder cancer therapy. These systems can be functionalized with targeting moieties like folate to enhance specificity researchgate.net.
LPHNPs are core-shell nanostructures that combine the benefits of both polymeric nanoparticles and liposomes, offering enhanced physical stability, biocompatibility, improved drug loading, and controlled release researchgate.netnih.gov. They can increase drug half-lives and therapeutic efficacy while reducing off-target distribution researchgate.net. Studies have shown that LPHNPs can significantly improve drug bioavailability and enhance cytotoxicity, as demonstrated with other anti-cancer agents mdpi.com. The hybrid nature of LPHNPs allows for high drug encapsulation efficiency, with the lipid shell playing a crucial role in modulating the drug release profile, leading to more controlled and sustained release compared to polymeric nanoparticles alone mdpi.com.
Table 1: Characteristics of Solamargine-Loaded Lipid-Polymer Hybrid Nanoparticles (Example Data)
| Parameter | Value (Example) | Source (General Principle) |
| Particle Size | ~177 nm | researchgate.net |
| Polydispersity Index | <0.20 | researchgate.net |
| Zeta Potential | Negative | researchgate.net |
| Encapsulation Efficiency | >85% | researchgate.net |
Liposomal encapsulation is a well-established technique that significantly enhances the efficacy of poorly water-soluble compounds like solamargine. Liposomes are tiny, spherical vesicles made from phospholipids (B1166683) that can encapsulate active ingredients within their lipid bilayer, shielding them from degradation by enzymes and stomach acids and facilitating their delivery maha.asia.
For solamargine and solasonine, liposomal formulations have been developed to address their water insolubility and improve transdermal delivery for skin diseases researchgate.net. Optimal liposomal formulations have demonstrated high physical and chemical stability (size <220 nm, PDI <0.25, encapsulation efficiency >80%) for at least three months researchgate.net. Liposomes also provide sustained release and targeted delivery of bioactive compounds, contributing to enhanced efficacy and potentially reduced side effects mdpi.com. This technology can increase the absorption and utilization of nutrients by the body, with some studies suggesting an increase in absorption by up to 10 times compared to traditional methods maha.asiamedcraveonline.com.
Table 2: Representative Liposomal Formulation Parameters for Solamargine/Solasonine
| Parameter | Value (Example) | Source |
| Particle Size | 191 ± 4.1 nm | researchgate.net |
| Zeta Potential | -40.4 ± 4.5 mV | researchgate.net |
| Encapsulation Efficiency | >80% (optimal) | researchgate.net |
| Stability | >3 months | researchgate.net |
Nanoemulsions are biphasic dispersed systems characterized by very small droplet sizes (typically 20-200 nm), which provide a large interfacial area for drug dissolution nih.govmdpi.com. This property makes them highly effective carriers for poorly water-soluble and hydrophobic drugs, significantly improving their solubility and bioavailability nih.govdovepress.commdpi.com.
Nanoemulsions can enhance drug penetration and retention, particularly in transdermal drug delivery systems dovepress.com. They offer high kinetic stability and resist gravitational separation due to their small droplet size mdpi.com. Research indicates that nanoemulsions can significantly improve drug release profiles and bioavailability across various administration routes, including oral dovepress.commdpi.com. Their lipid-based delivery system increases the solubility and stability of lipophilic drugs, while their small size promotes better drug penetration and retention dovepress.com.
Liposomal Encapsulation for Enhanced Efficacy
Strategies for Enhancing Solamargine Bioavailability and Target Specificity
Enhancing solamargine's bioavailability and ensuring its specific delivery to target cells or tissues are critical for maximizing its therapeutic benefits and minimizing systemic exposure. Poor water solubility and low bioavailability are common challenges for glycoalkaloids like solamargine researchgate.netnih.gov.
Nanocarriers, including LPHNPs and other nanoparticle systems, are pivotal in addressing these issues. They improve drug stability, solubility, and absorption, and can reduce first-pass metabolism, thereby positively impacting oral bioavailability researchgate.netmdpi.com. Natural products, including solamargine, often exhibit high bioavailability and favorable pharmacokinetic properties nih.gov. Structural modifications of solamargine could also be explored to improve its solubility and bioavailability, as well as its potency and selectivity mdpi.com.
A key advantage of advanced drug delivery systems for solamargine is their ability to reduce off-target distribution, thereby minimizing systemic toxicity and preserving healthy tissues. Nanoparticle-based systems achieve this through several mechanisms:
Passive Targeting: Leveraging the enhanced permeability and retention (EPR) effect, nanoparticles can preferentially accumulate in tumor tissues due to their leaky vasculature and impaired lymphatic drainage scirp.org.
Active Targeting: Nanoparticles can be functionalized with specific ligands (e.g., tumor-specific ligands, folate) that bind to overexpressed receptors on target cancer cells, directing the drug more precisely researchgate.netmdpi.comscirp.org.
Controlled Release: The design of the nanoparticle, such as the lipid shell in LPHNPs, can modulate the drug release profile, leading to a more controlled and sustained release at the target site rather than a rapid, widespread distribution mdpi.com.
Localized Treatment: For conditions like skin cancers, nanoparticles can penetrate the stratum corneum and accumulate in tumor tissue without significant systemic absorption, enabling localized chemotherapy and reducing systemic side effects scirp.org.
By directing solamargine to the intended site of action, these strategies enhance its therapeutic index, allowing for more effective treatment with reduced adverse effects compared to conventional delivery methods researchgate.netnih.govscirp.orgmdpi.com.
Controlled Release Mechanisms
The development of controlled release mechanisms for solamargine is crucial for maintaining therapeutic concentrations over extended periods and minimizing potential side effects. Various advanced drug delivery systems have been explored to achieve this, primarily focusing on nanocarrier technologies.
Liposomal formulations represent a prominent strategy for the controlled release of solamargine. Research has demonstrated the successful encapsulation of solamargine within liposomes, yielding stable formulations with desirable characteristics such as particle sizes typically below 220 nm, polydispersity index (PDI) less than 0.25, and encapsulation efficiencies exceeding 80% researchgate.netresearchgate.net. These liposomal systems have been shown to maintain stability and control drug leakage over periods of at least three months researchgate.netresearchgate.net. The drug release profile from loaded liposomes can be evaluated using different release media, indicating their potential for sustained release researchgate.netresearchgate.net.
Another approach involves lipid-polymer hybrid nanoparticles (LPHNPs), which combine the advantages of both lipid- and polymer-based nanocarriers researchgate.net. LPHNPs offer improved drug loading capacity and the ability to achieve controlled release of encapsulated compounds like solamargine researchgate.net. Magnetic nanoparticles, such as Fe3O4-solamargine systems, have also been investigated for controlled drug release. These systems can facilitate the accumulation of the drug in a target tissue area under an external magnetic field, followed by a controlled release of the drug from the particles spandidos-publications.com.
General mechanisms governing controlled drug release from delivery systems include diffusion through water-filled pores or polymer matrices, osmotic pumping, and erosion of the carrier material nih.govscielo.brnih.govresearchgate.net. For monolithic systems where the drug is dispersed in a polymer matrix, the release rate can be limited by diffusion through the matrix if the drug concentration is below its solubility limit, or by drug dissolution within the matrix if the concentration is above the solubility limit scielo.br. Biodegradable polymers can also contribute to controlled release through drug diffusion, dissolution into the release medium, or degradation of the polymeric chains scielo.br.
Topical Delivery Systems for Cutaneous Applications
Topical delivery systems are specifically designed to deliver solamargine to the skin for localized treatment, addressing conditions such as skin diseases and cancer researchgate.netresearchgate.netasm.orgresearchgate.netscirp.org. Conventional topical formulations, such as lotions, gels, ointments, and creams, often result in poor penetration due to the skin's barrier function researchgate.net. Nanoparticulate carriers are considered a promising strategy to overcome these limitations, enabling efficient delivery through the skin and facilitating sustained release with a localized effect researchgate.netnih.gov.
Liposomal formulations, as discussed for controlled release, are also being developed for the topical delivery of solamargine to improve its transdermal penetration, especially given its water-insolubility researchgate.netnih.gov. Optimal liposomal formulations for solamargine have been identified, for instance, those prepared with Phospholipon 80H hydrated with 10 mM NaCl at pH 5.5, exhibiting high physical and chemical stability researchgate.net. Other topical preparations have utilized a hydroxyethylcellulose (HEC) gel base, incorporating penetration enhancers like monoolein (B16389) and propylene (B89431) glycol, sometimes in combination with ethanol (B145695), to enhance the delivery of glycoalkaloids including solamargine researchgate.netasm.orgresearchgate.net.
Transdermal Penetration Studies
Transdermal penetration studies are critical to evaluate how effectively solamargine can traverse the skin barrier. Analytical methods, such as high-performance liquid chromatography with UV detection (HPLC-UV), have been developed and validated to quantify solamargine in different skin layers and topical formulations scielo.brscite.aiscielo.brresearchgate.net. These methods demonstrate linearity, precision, and accuracy, with high recovery rates from skin samples and topical formulations (e.g., >88.94% for solasonine and >93.23% for solamargine from skin samples) scielo.brscite.aiscielo.brresearchgate.net.
Studies have investigated the impact of various absorption enhancers on the in vitro penetration of solamargine. For example, formulations containing 5% monoolein, alone or in combination with 10% ethanol, have been found to be particularly effective in promoting skin permeation of solamargine researchgate.net. The pH of the formulation also plays a role, with pH 6.5 being identified as optimal for solamargine penetration in certain studies researchgate.net. The use of nanoformulations with smaller particle sizes is generally associated with improved permeability of therapeutic agents through the skin researchgate.netnih.gov.
Retention in Skin Layers for Localized Treatment
Achieving adequate retention of solamargine within the skin layers is paramount for localized treatment, especially for conditions where the target site is within the dermal or epidermal layers, such as skin cancer researchgate.netnih.gov. Research aims to design nanocarriers that not only facilitate penetration but also ensure sustained release and localized retention of solamargine, thereby preserving its therapeutic effect at the target site researchgate.netnih.gov.
Studies evaluating skin retention often analyze the concentration of solamargine in the stratum corneum (SC) and the deeper epidermis plus dermis (EP + D) layers researchgate.net. Formulations specifically designed for topical delivery, such as those incorporating monoolein and ethanol, have shown promise in delivering glycoalkaloids into deeper skin layers where cancerous lesions commonly reside researchgate.net. The goal is to create cutaneous depots of the active compound, leading to increased amounts of the drug localized within the skin rather than undergoing significant systemic absorption nih.gov. For instance, certain ethosomal creams have demonstrated higher deposition in skin layers compared to simple creams nih.gov. This localized retention is critical for maximizing the therapeutic efficacy of solamargine for cutaneous applications while minimizing systemic exposure.
Toxicology and Safety Assessment in Preclinical Studies
Differential Cytotoxicity Towards Malignant vs. Non-Malignant Cells
Research indicates that solamargine exhibits a preferential cytotoxic effect towards malignant cells compared to non-malignant cells, although some studies report non-selective cytotoxicity depending on the cell line and concentration. scirp.orgresearchgate.netd-nb.infonih.gov
In various cancer cell lines, solamargine has demonstrated potent anti-proliferative activities. For instance, it has shown superior toxicity to many human tumor cells, including human K562 leukemia cells, where it induced early lysosomal rupture and subsequent mitochondrial damage. scirp.org It also significantly reduced cell viability and induced apoptosis in osteosarcoma U20S cells by modulating proteins like p53, Bax, and Bcl-2. scirp.org Solamargine's cytotoxicity against multidrug-resistant (MDR) tumor cell lines is comparable to, or even more potent than, its effects on corresponding parental non-MDR tumor cell lines, suggesting its potential in overcoming drug resistance. scirp.orgscirp.org
However, some studies have noted that solamargine can induce non-selective cytotoxicity. For example, a study assessing Solanum aculeastrum extracts, where solamargine was identified as a bioactive constituent, reported that both the crude extract and its aqueous fraction were cytotoxic to all tested cell lines, including cancerous and non-cancerous ones. researchgate.netd-nb.infonih.gov Specifically, solamargine displayed an IC50 of 15.62 µg/mL against the SH-SY5Y neuroblastoma cell line, which was the most susceptible. researchgate.netd-nb.info Variable cytotoxicity towards non-cancerous cell lines was observed, with IC50 values ranging from 3.88 to 93.41 µg/mL after 24 hours and 2.79 to 91.18 µg/mL after 72 hours of exposure. d-nb.info Another study on nasopharyngeal carcinoma (NPC) noted that solamargine significantly inhibited the activity of human umbilical vein endothelial cells (HUVEC), which are normal endothelial cells, in a dose-dependent manner similar to its effect on NPC cells. dovepress.com This raises considerations for its impact on normal endothelial cells and highlights the need for further assessment of its selectivity. dovepress.comnih.gov
Despite some reports of non-selective effects, other research emphasizes solamargine's selective action. For instance, 10 µM solamargine treatment for 2 hours selectively caused massive cellular death of primary melanoma cells, which was over tenfold more than that detected in normal cells. scirp.org This suggests a therapeutic window where malignant cells are more susceptible. scirp.org
Here is a summary of some reported IC50 values for solamargine against various cell lines:
| Cell Line Type | Cell Line | IC50 (µg/mL) | Reference |
| Cancerous | SH-SY5Y (Neuroblastoma) | 15.62 | researchgate.netd-nb.info |
| Cancerous | HepG2 (Hepatoma) | 4.58 - 19.88 | nih.govmedchemexpress.comtandfonline.com |
| Cancerous | SMMC-7721 (Hepatoma) | 9.21 | medchemexpress.com |
| Cancerous | CM-319 (Chordoma) | 4.58 - 18.23 | nih.gov |
| Cancerous | SW48 (Colorectal Cancer) | Significant inhibition reported | nih.gov |
| Cancerous | LoVo (Colorectal Cancer) | Significant inhibition reported | nih.gov |
| Non-Cancerous | C2C12 (Myoblast) | 62.00 (72h exposure) | d-nb.info |
| Non-Cancerous | Macrophage cells | > 2000.0 | mdpi.com |
| Normal | Dendritic cells | 35-36 µM (low toxicity) | mdpi.com |
| Normal | HUVEC (Endothelial cells) | Significant inhibition, dose-dependent | dovepress.com |
Consideration of Potential Side Effects and Adverse Reactions
While preclinical studies generally indicate a favorable safety profile for solamargine at effective anti-cancer concentrations, it is important to consider potential side effects and adverse reactions observed in some contexts.
Some research suggests that consumption of high levels of Solanum steroidal alkaloids, including solamargine, can lead to gastrointestinal symptoms such as nausea, vomiting, abdominal pain, and diarrhea, attributed to their irritant effects on the gastrointestinal tract. mdpi.com Neurological symptoms like headache, dizziness, confusion, and even coma have also been reported, potentially due to effects on the central nervous system. mdpi.com However, these observations are often associated with high doses or crude extracts rather than purified solamargine at therapeutic preclinical concentrations.
The non-selective cytotoxicity observed in some in vitro studies, particularly against HUVEC cells, raises concerns about potential effects on normal endothelial cells. dovepress.comnih.gov Further studies are required to assess this impact and explore strategies like dose adjustments or more selective analogs to mitigate such effects. dovepress.com
Despite these considerations, several preclinical studies highlight solamargine's low or no toxicity to healthy cells and good pharmacokinetic properties, especially when compared to conventional chemotherapeutic agents which often have narrow therapeutic indices and significant damage to normal tissues. scirp.orgnih.gov The impressive cosmetic outcomes observed with CuradermBEC5 (a formulation containing solamargine and solasonine) in treating skin cancers, including regeneration of new epidermis, further support the preclinical observations of its preferential action towards transformed cells. scirp.org
Pharmacokinetic Research of Solamargine
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Absorption: Absorption refers to the process by which a drug moves from its site of administration into the bloodstream opentextbc.ca. The route of administration significantly influences the rate and extent of absorption opentextbc.ca. For orally administered compounds, factors such as gastrointestinal transit time and first-pass metabolism in the liver can reduce bioavailability, which is the fraction of the administered dose that reaches systemic circulation unaltered opentextbc.ca. While the general principles of absorption apply to solamargine, specific quantitative data on its absolute bioavailability following various administration routes were not detailed in the reviewed literature.
Metabolism: Metabolism, or biotransformation, involves the chemical conversion of a drug into other forms, typically by enzymes, primarily in the liver scirp.org. These transformations can lead to inactive metabolites or, in some cases, active compounds scirp.org. Research indicates that solamargine undergoes metabolism, with studies suggesting that its degradation by intestinal microbiota is slower compared to solasonine (B1682107), highlighting the influence of the carbohydrate side chain on the metabolic rate acs.org. However, detailed specific metabolic pathways or identified human metabolites of solamargine were not extensively described in the provided information.
Excretion: Excretion is the final process by which drugs and their metabolites are irreversibly removed from the body, typically via urine or feces scirp.org. Specific data regarding the primary routes and percentages of solamargine excretion were not detailed in the available literature.
Plasma Concentration-Time Profile Analysis
The plasma concentration-time profile of a drug provides a graphical representation of how its concentration in the bloodstream changes over time after administration europeanreview.orgi-base.info. Key pharmacokinetic parameters derived from this profile include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the curve (AUC), and the elimination half-life (T1/2) europeanreview.orgi-base.info. These parameters are crucial for assessing drug exposure and bioavailability europeanreview.orgi-base.info.
Studies have reported pharmacokinetic parameters for solamargine in different species following intravenous administration:
Pharmacokinetic Parameters of Solamargine scirp.orgscirp.org
| Parameter | Rat (Intravenous) | Dog (Intravenous Infusion) | Human (Intravenous Infusion) |
| Half-life (T1/2) | 1.28 – 3.54 hours scirp.org | 2.3 – 3.4 hours scirp.org | 8.4 ± 2 hours scirp.org |
| Clearance (CL) | 3.18 – 4.10 L/kg/hour scirp.org | Not specified | 3.0 ± 0.7 L/hour scirp.org |
| Volume of Distribution (Vd) | 15.68 – 20.16 L/kg scirp.org | Not specified | Not specified |
Note: The human data for solamargine's half-life and clearance are reported in the context of Coramsine, a 1:1 mixture of solamargine and solasonine, administered intravenously. scirp.orgscirp.org
In human clinical trials involving Coramsine, a mixture containing solamargine, intravenous infusion demonstrated that Cmax and AUC parameters increased with increasing doses scirp.org. A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for the quantification of solamargine in rat plasma after intravenous administration, enabling precise pharmacokinetic evaluation nih.gov.
Inter-species Pharmacokinetic Comparisons (e.g., Rat, Human)
Pharmacokinetic parameters can vary significantly across different species due to differences in absorption, distribution, metabolism, and elimination processes xogene.com. Biotransformation, or metabolism, is often a major contributing factor to these inter-species differences xogene.com.
As shown in the table above, the plasma half-life of solamargine varies among species:
In rats, the intravenous half-life ranges from 1.28 to 3.54 hours scirp.org.
In Beagle dogs, the plasma half-life after infusion is 2.3 to 3.4 hours scirp.org.
In humans, the plasma biological half-life is considerably longer, at 8.4 ± 2 hours scirp.org.
Similarly, clearance values also show species-specific differences, with rats exhibiting a clearance of 3.18 to 4.10 L/kg/hour scirp.org, while human clearance is reported as 3.0 ± 0.7 L/hour scirp.org. Despite these differences in kinetic parameters, plasma protein binding for solamargine has been found to be consistent across human, rat, and dog species, ranging from 76.7% to 96.3% scirp.org. Rat models are frequently utilized in preclinical studies to predict human drug metabolism and toxicity xogene.com.
Influence of Administration Route on Pharmacokinetic Parameters
The route of drug administration plays a crucial role in determining its pharmacokinetic profile, particularly influencing absorption and subsequent systemic exposure opentextbc.ca. Intravenous (IV) administration, for instance, delivers the drug directly into the bloodstream, typically resulting in 100% bioavailability and an immediate systemic effect, as it bypasses barriers such as the gastrointestinal tract and first-pass metabolism in the liver opentextbc.ca. In contrast, oral administration, while convenient, can lead to slower and more variable absorption due to factors like gastrointestinal transit time and hepatic first-pass effects opentextbc.ca.
For solamargine, the detailed pharmacokinetic parameters reported (e.g., half-life, clearance, volume of distribution) are primarily derived from intravenous administration studies in rats and humans scirp.orgscirp.orgnih.gov. While solamargine has been administered intragastrically in mice for studies on its antitumor effects medchemexpress.comguidechem.com, specific pharmacokinetic parameters detailing the influence of this oral route on its absorption, Cmax, Tmax, or bioavailability were not provided in the reviewed literature. A clinical trial is designed to evaluate the pharmacokinetics of solamargine delivered via a topical gel (SR-T100 gel) for actinic keratosis, indicating ongoing research into alternative administration routes xogene.com. However, results detailing the pharmacokinetic parameters from this topical application were not available.
Translational Research and Clinical Development Perspectives
Bridging Preclinical Efficacy to Clinical Applicability
Preclinical studies have extensively demonstrated solamargine's efficacy across a broad spectrum of cancer types, including gastric, lung, liver, pancreatic, and cervical cancers, as well as osteosarcoma and multiple myeloma researchgate.netnih.govwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comthegoodscentscompany.comfishersci.ca. The consistent and potent anti-tumor effects observed in these models underscore its potential for clinical translation.
The mechanisms underpinning solamargine's anti-cancer activity are diverse and involve multiple cellular pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. Solamargine achieves this by modulating key apoptosis-related proteins, such as upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, leading to the activation of caspases (e.g., caspase-3, -7, -9) researchgate.netnih.govwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ca. Additionally, solamargine has been shown to disrupt cell cycle progression, notably arresting cells at the G2/M phase, thereby inhibiting uncontrolled proliferation nih.govwikipedia.orgcenmed.com.
Beyond inducing cell death, solamargine also exhibits anti-metastatic and anti-angiogenic properties. It inhibits cell proliferation, migration, and invasion, and suppresses the formation of new blood vessels that tumors require for growth and spread researchgate.netwikipedia.orgwikipedia.org. These effects are mediated through the modulation of various signaling pathways, including the PI3K-Akt, Erk1/2 MAPK, Akt/mTOR, VEGF, and SHH pathways researchgate.netnih.govwikipedia.orgwikipedia.orgcenmed.com. For instance, in nasopharyngeal carcinoma, solamargine inhibits cell invasion and migration by regulating epithelial-mesenchymal transition (EMT) markers and suppressing angiogenesis, partly through the downregulation of Vimentin and Snail, and suppression of the VEGF signaling pathway researchgate.net.
A significant advantage highlighted in preclinical research is solamargine's ability to overcome multi-drug resistance (MDR) in cancer cells, a common challenge in conventional chemotherapy wikipedia.orgwikipedia.org. Studies have shown that solamargine can enhance the effective killing of cisplatin-resistant cancer cells, particularly lung cancer cells, and demonstrate synergistic effects when combined with agents like bortezomib (B1684674) in multiple myeloma wikipedia.orgcenmed.comthegoodscentscompany.com. This suggests that solamargine could be a valuable component in combination therapies, potentially improving response rates and delaying resistance.
The presence of the sugar moiety in solamargine is crucial for its selective cytotoxicity. It has been proposed that solamargine recognizes specific receptors, referred to as specific EELs (External Epithelial Lesion receptors) or RBPs (Rhamnose Binding Proteins), which are predominantly present on cancer cells but to a lesser extent on normal cells wikipedia.orgwikipedia.org. This selective binding and subsequent internalization via cell-receptor-mediated endocytosis contribute to its targeted action against malignant cells researchgate.net.
The following table summarizes key preclinical findings regarding solamargine's efficacy and mechanisms of action across various cancer types:
Table 1: Preclinical Efficacy and Mechanisms of Solamargine Across Cancer Types
| Cancer Type | Observed Effects | Key Mechanisms/Pathways Involved | Research Findings |
| Gastric Cancer | Inhibits cell viability, induces apoptosis, suppresses tumor growth in vivo | Induces caspase-7 expression, disrupts G2/M cell cycle, upregulates lncNEAT1_2 and lncPINT by inhibiting Erk1/2 MAPK signaling pathway nih.gov | Significant inhibitory effects on gastric cancer cells, potential as a therapeutic agent nih.gov |
| Lung Cancer | Inhibits cell growth, proliferation, migration, invasion; induces apoptosis; sensitizes cisplatin-resistant cells | Suppresses PI3K-Akt signaling pathway, downregulates SP1 and p65 proteins, targets SMO to inhibit SHH pathway, downregulates EP4, upregulates ERK1/2 phosphorylation nih.govwikipedia.orgwikipedia.orgcenmed.comwikipedia.org | More effective than taxol, cisplatin (B142131), or gemcitabine (B846) in killing lung cancer cells; overcomes cisplatin resistance wikipedia.orgcenmed.comwikipedia.org |
| Liver Cancer | Induces apoptosis and autophagy | Regulates LIF/miR-192-5p/CYR61/Akt signaling pathway researchgate.net | Demonstrates apoptotic and autophagic induction researchgate.net |
| Pancreatic Cancer | Induces apoptosis, cell cycle arrest; suppresses tumor cell metastasis | Inhibits Akt/mTOR signaling pathway, modulates MMP-2 and TIMP metallopeptidase inhibitor-2 expression wikipedia.org | Decreases malignant growth in vivo, enhanced by Fe3O4-SM wikipedia.org |
| Cervical Cancer | Inhibits cell viability, proliferation, migration, invasion; induces apoptosis | Downregulates p-Erk1/2, interferes with CXCL3 overexpression wikipedia.org | Inhibits tumor growth in in vivo xenograft models wikipedia.org |
| Osteosarcoma | Reduces cell viability, induces apoptosis | Increases mRNA and protein expression of p53 and Bax, reduces Bcl-2, induces mitochondrial translocation of p53, activates Caspase-9 and -3 wikipedia.org | Substantially reduces cell viability wikipedia.org |
| Multiple Myeloma | Induces autophagy-mediated apoptosis, enhances bortezomib activity | Regulates autophagy thegoodscentscompany.com | Synergistic effects with bortezomib in vitro and in vivo thegoodscentscompany.com |
| Hypopharyngeal Squamous Cell Carcinoma | Inhibits proliferation, induces apoptosis | Decreases lncRNA HOXA11-AS expression, upregulates miR-155 fishersci.ca | Shows potent killing effect with low IC50 fishersci.ca |
Exploratory Clinical Trial Data (e.g., Phase I Studies)
While extensive preclinical data supports solamargine's therapeutic potential, detailed public information on exploratory clinical trials, particularly Phase I studies for intravenous administration in internal cancers, remains limited in the provided search results. Some sources indicate that clinical development is ongoing or warranted, but specific trial outcomes are not widely disclosed.
Information regarding specific Phase I clinical trials for intravenous administration of solamargine for internal cancers is scarce in the provided snippets. One source generally mentions that in the clinical setting, a formulation containing solasodine (B1681914) rhamnosyl glycosides (BEC), which includes solamargine, "shows some promise as an oral and intravenous treatment for cancer," but emphasizes that "these observations must be seen as very preliminary and much more work on these aspects are required" wikipedia.org. This suggests early-stage exploration rather than detailed Phase I trial data.
In contrast to intravenous applications, the clinical development of solamargine for topical use in skin disorders, particularly skin cancers, appears to be more advanced and documented. A topical cream formulation containing solasodine rhamnosyl glycosides (BEC), with solamargine as a key active component, has been reported to be effective in treating premalignant and malignant skin cancers wikipedia.orgwikipedia.orgguidetopharmacology.org.
An open controlled clinical trial conducted in 1987 reported the efficacy of BEC cream in treating 20 out of 24 basal cell carcinomas, with no serious adverse effects reported during the treatment period and no recurrences observed after five years wikipedia.org. Clinical examples, such as the regression of large melanomas, actinic keratosis, and keratoacanthoma following intralesional injection or topical application of BEC (e.g., CuradermBEC5), have been presented, showcasing high cure rates and favorable cosmetic outcomes wikipedia.orgguidetopharmacology.org.
A suspended Phase 2 clinical trial (NCT01796795) evaluating the efficacy and safety of SR-T100 Gel in common warts patients is also associated with solamargine, indicating ongoing topical clinical investigation for various dermatological conditions pharmakb.com.
Intravenous Administration Trials
Considerations for Solamargine as a Promising Therapeutic Agent
Solamargine presents several compelling attributes that position it as a promising therapeutic agent for further clinical development:
Selective Cytotoxicity: Preclinical studies consistently highlight solamargine's ability to selectively induce cell death in various cancer cell lines while exhibiting minimal effects on normal cells wikipedia.orgwikipedia.org. This targeted action, attributed to its specific binding to receptors on cancer cells, offers a significant advantage over conventional chemotherapies that often harm healthy tissues wikipedia.org.
Multi-Mechanism Activity: Solamargine's capacity to engage multiple anti-cancer mechanisms, including the induction of apoptosis, inhibition of proliferation, migration, invasion, and angiogenesis, along with the modulation of diverse signaling pathways, suggests a robust and comprehensive approach to cancer therapy researchgate.netnih.govwikipedia.orgwikipedia.orgcenmed.comwikipedia.org. This multi-targeted nature may contribute to its broad-spectrum efficacy and potential to overcome resistance.
Potential to Overcome Drug Resistance: The preclinical evidence indicating solamargine's effectiveness against multi-drug resistant (MDR) cancer cells and its ability to sensitize resistant cells to existing chemotherapeutic agents is particularly significant wikipedia.orgcenmed.comthegoodscentscompany.comwikipedia.org. This property addresses a major clinical hurdle in cancer treatment and suggests its value in combination regimens.
Synergistic Effects in Combination Therapies: The observed synergistic effects when solamargine is combined with standard chemotherapeutic drugs like cisplatin and bortezomib further enhance its therapeutic appeal wikipedia.orgcenmed.comthegoodscentscompany.com. Such combinations could lead to improved treatment outcomes and potentially lower effective doses of individual agents.
Established Topical Efficacy: The documented success of solamargine-containing topical formulations in treating skin cancers provides a strong foundation for its clinical utility in dermatology wikipedia.orgwikipedia.orgguidetopharmacology.org. This established application area may facilitate further clinical exploration and regulatory pathways for other indications.
Despite these promising aspects, the translation of solamargine into widespread clinical use for systemic cancers still requires overcoming challenges, often referred to as the "valley of death" in translational research fishersci.ca. These include the need for rigorous, large-scale multicenter clinical trials to fully establish its efficacy and broader applicability in human patients wikipedia.org.
Future Research Directions and Unaddressed Challenges
Elucidation of Novel Molecular Targets and Pathways
While Solamargine's anticancer effects are well-documented, often involving apoptosis induction and cell cycle arrest, the complete spectrum of its molecular targets and signaling pathways remains to be fully elucidated. spandidos-publications.comscirp.orgnih.govamegroups.orgnih.gov For instance, Solamargine has been shown to inhibit gastric cancer progression by regulating lncNEAT1_2 via the MAPK signaling pathway and by inactivating STAT3/PD-L1 signaling. spandidos-publications.comnih.gov In lung cancer, it can suppress the hedgehog pathway by directly binding to the SMO protein. researchgate.netresearchgate.net Furthermore, Solamargine has demonstrated antiviral activity against Hepatitis B virus (HBV) by interacting with Myeloid Zinc Finger Protein 1 (MZF1) and targeting the core promoter of the HBV gene. nih.govaging-us.comx-mol.net It also exerts anti-inflammatory effects by inhibiting the NF-κB/p65 pathway and COX-2 expression, and by downregulating inflammatory cytokines like IL-1α, IL-1β, IL-8, and IFN-γ through the p38 MAPK pathway. nih.govresearchgate.netresearchgate.net Future research needs to systematically map these interactions, identify additional novel targets, and understand the intricate network of pathways modulated by Solamargine to fully capitalize on its therapeutic potential. spandidos-publications.comnih.govnih.govnih.govnih.govnih.govaging-us.comx-mol.netfrontiersin.orgdovepress.com
Development of Synergistic Combinatorial Therapies
A significant area of future research involves exploring Solamargine's synergistic potential with existing therapeutic agents. Studies have already indicated that Solamargine can enhance the efficacy of conventional chemotherapeutic drugs, such as cisplatin (B142131), in various cancer types, including lung cancer and breast cancer, by overcoming drug resistance and inducing apoptosis. frontiersin.orgscirp.orgmdpi.comnih.govresearchgate.netscirp.orgscirp.org For example, the combination of Solamargine and cisplatin has shown synergistic effects in inhibiting cisplatin-resistant lung cancer cell lines by suppressing the hedgehog pathway. researchgate.netmdpi.comresearchgate.net Additionally, Solamargine combined with metformin (B114582) has been shown to strengthen IGFBP1 gene expression through inactivation of STAT3, leading to suppressed lung cancer cell growth. karger.comnih.gov Further research is needed to identify optimal drug combinations, understand the precise synergistic mechanisms, and design rational combinatorial regimens that could improve therapeutic outcomes and potentially reduce the required dosages of more toxic agents. nih.govscirp.orgmdpi.comresearchgate.netscirp.orgscirp.orgkarger.comnih.gov
Overcoming Intrinsic and Acquired Drug Resistance Mechanisms
Drug resistance, both intrinsic and acquired, poses a major challenge in cancer therapy. Solamargine has shown promise in overcoming multidrug resistance (MDR) by inhibiting the overexpression of P-glycoprotein (P-gp), a well-established cause of MDR. scirp.orgscirp.orgresearchgate.netnih.gov Its cytotoxicity against MDR tumor cells is comparable to or even more potent than against non-MDR parental cell lines. scirp.orgscirp.org Future studies should focus on comprehensively characterizing the mechanisms by which Solamargine circumvents or reverses resistance to various anticancer drugs. This includes investigating its impact on drug efflux pumps, DNA repair mechanisms, and survival signaling pathways that contribute to resistance, thereby paving the way for its use in resistant malignancies. scirp.orgresearchgate.netscirp.orgresearchgate.netnih.gov
Advanced Formulation Strategies for Optimized Delivery and Stability
The bioavailability and stability of Solamargine can be limiting factors for its clinical application. Future research needs to focus on developing advanced formulation strategies to optimize its delivery and enhance its stability. This could include encapsulating Solamargine in nanoparticles, liposomes, or other drug delivery systems to improve its solubility, target specificity, and therapeutic index, while potentially reducing off-target effects. spandidos-publications.com Exploring novel routes of administration beyond current methods (e.g., oral, topical, intragastric administration in studies) to improve systemic exposure and efficacy is also crucial. spandidos-publications.comguidechem.com
Exploration of Solamargine's Role in Other Disease States
Beyond its extensively studied anticancer properties, Solamargine exhibits a range of other biological activities, including antiviral, anti-inflammatory, antioxidant, and potentially neuroprotective effects. spandidos-publications.comnih.govnih.govontosight.airesearchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.comtaylorandfrancis.comrjptonline.orgmedcraveonline.com For example, it has shown activity against herpes viruses and Hepatitis B virus. nih.govaging-us.comx-mol.netfrontiersin.org It also demonstrates anti-inflammatory effects by modulating pathways like NF-κB and p38 MAPK. nih.govresearchgate.netresearchgate.net Future research should broaden its scope to systematically investigate Solamargine's therapeutic potential in other disease states, such as chronic inflammatory conditions, infectious diseases, and neurodegenerative disorders. nih.govnih.govontosight.airesearchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.comtaylorandfrancis.comrjptonline.orgmedcraveonline.com This expanded exploration could uncover novel applications and diversify its clinical utility.
Standardization of Plant Extracts and Solamargine Content
Solamargine is often derived from natural plant sources, such as Solanum nigrum and Solanum undatum. spandidos-publications.comnih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov The variability in Solamargine content and the presence of other bioactive compounds in these plant extracts pose a challenge for consistent therapeutic outcomes. Future research must focus on developing robust methods for the standardization of plant extracts to ensure consistent quality, purity, and potency of Solamargine. This includes establishing standardized extraction protocols, analytical techniques for precise quantification of Solamargine, and quality control measures to ensure batch-to-batch consistency for both research and potential pharmaceutical applications. nih.govnih.gov
Genetic Engineering for Enhanced Solamargine Yield and Purity
Solamargine, a steroidal glycoalkaloid (SGA) predominantly found in Solanum species such as black nightshade (Solanum nigrum), potato, tomato, and eggplant, is a compound of significant interest due to its diverse biological activities. However, its natural abundance is often limited, prompting extensive research into genetic engineering strategies to enhance its yield and purity. This involves a deep understanding of its biosynthetic pathway and the application of advanced biotechnological tools.
Biosynthetic Pathway Elucidation
The biosynthesis of solamargine initiates from cholesterol, a fundamental precursor in plants fishersci.seguidetopharmacology.orgciteab.comwikipedia.org. The pathway involves a series of enzymatic reactions, with key roles played by Glycoalkaloid Metabolism (GAME) genes and Sterol Alkaloid Glycosyl Transferases (SGTs). Researchers have made significant strides in identifying the specific enzymes involved in converting cholesterol to solasodine (B1681914) (the aglycone of solamargine) and subsequently to solamargine and other related SGAs through glycosylation and malonylation fishersci.seguidetopharmacology.orgciteab.comwikipedia.orguni.lu. For instance, studies have identified 12 enzymes from Solanum nigrum that facilitate the conversion from cholesterol to solasodine aglycone, and then to α-solasonine, α-solamargine, and malonyl-solamargine. Additionally, six enzymes from cultivated eggplant have been found to catalyze the production of α-solasonine, α-solamargine, and malonyl-solamargine from solasodine aglycone guidetopharmacology.org. This growing "gene toolbox" is critical for targeted genetic manipulation guidetopharmacology.org.
Table 1: Key Enzymes and Genes Involved in Solamargine Biosynthesis
| Enzyme/Gene Family | Role in Solamargine Biosynthesis Pathway | Source Plant | Reference |
| GAME genes (e.g., GAME6, GAME8, GAME11, GAME15, GAME25) | Involved in the initial regulation and structural modification of the cholesterol backbone, leading to unsaturated steroidal alkaloid aglycones. GAME15 interacts with other enzymes to produce steroidal saponins (B1172615) and glycoalkaloids. GAME25 acts at a key branch point affecting diversity and toxicity. | Solanum nigrum, Tomato, Potato, other Solanum species | fishersci.seciteab.comwikipedia.orguni.lu |
| Sterol Alkaloid Glycosyl Transferases (SGTs) | Catalyze the glycosylation of solasodine aglycone to form glycosylated SGAs like α-solasonine and α-solamargine. | Eggplant, Potato | guidetopharmacology.orgwikipedia.orguni.lu |
| Unidentified Enzymes | Involved in malonylation to produce malonyl-solamargine. | Solanum nigrum, Eggplant | fishersci.seguidetopharmacology.org |
Strategies for Enhanced Production
Genetic engineering approaches for solamargine production primarily involve enhancing its native biosynthesis in source plants or reconstructing its pathway in heterologous host systems.
Plant Metabolic Engineering: This strategy focuses on modifying the native plant's metabolic pathways to increase solamargine accumulation. While promising, it can be challenging due to the often exotic nature of source plants and the complexity of their genetic manipulation. However, the identification of key biosynthetic genes provides a foundation for such efforts. For instance, the discovery of enzymes from S. nigrum and eggplant provides a genetic blueprint for engineering these high-value steroidal molecules guidetopharmacology.org.
Heterologous Expression Systems: Reconstituting the solamargine biosynthetic pathway in model plant systems or microbial hosts offers an alternative for scalable production. Nicotiana benthamiana has emerged as a particularly effective model for transient expression and functional validation of complex biosynthetic pathways guidetopharmacology.org. For stable expression, other plants like Arabidopsis, Nicotiana tabacum, tomato, and rice are commonly utilized, especially when multiple genes (three or more) are involved.
Hairy Root Cultures: Hairy root cultures, induced by Agrobacterium rhizogenes, provide a controlled environment for the production of secondary metabolites. These cultures can be effectively utilized for metabolic engineering of regulatory genes within the solamargine pathway, leading to enhanced production.
Endophytic Fungi: A novel approach involves the utilization of endophytic fungi that naturally produce solamargine. For example, Aspergillus flavus, an endophyte isolated from Solanum nigrum, has demonstrated the ability to produce solamargine at significant yields. Research has shown consistent production of solamargine by this fungal strain, with titers ranging from approximately 250-300 μg L⁻¹ over 11 consecutive generations. This opens avenues for enhancing fungal solamargine production through strategies such as media optimization, One Strain Many Compounds (OSMAC) approaches, or the application of epigenetic modifiers.
Molecular Breeding with scFv Genes: An innovative strategy involves molecular breeding using single-chain variable fragment (scFv) genes. In Solanum khasianum, transformation with an anti-solamargine scFv fragment led to a notable increase in solasodine glycoside concentration. Transgenic hairy roots exhibited a 2.3-fold higher concentration of solasodine glycosides (ranging from 62 to 100 μg/g dry weight) compared to wild-type hairy roots (43 to 45 μg/g dry weight). This suggests that scFv antibodies can bind to small antigens like solasodine glycosides, promoting their accumulation by potentially influencing biosynthetic pathways or preventing degradation.
Table 2: Observed Enhancements in Solamargine Production through Genetic Engineering
| Approach/System | Target/Method | Observed Effect on Yield/Purity | Reference |
| Endophytic Fungi (Aspergillus flavus from Solanum nigrum) | Cultivation of fungal strain | Consistent solamargine production of ~250-300 μg L⁻¹ over 11 generations | |
| Molecular Breeding (Solanum khasianum hairy roots) | Transformation with anti-solamargine scFv gene | 2.3-fold increase in solasodine glycoside concentration (62-100 μg/g dry wt vs. 43-45 μg/g dry wt in wild type) | |
| Plant Metabolic Engineering | Elucidation and expression of 12 enzymes from S. nigrum | Provides "gene toolbox" for engineering high-value steroidal molecules in heterologous hosts | guidetopharmacology.org |
| Plant Metabolic Engineering | Elucidation and expression of 6 enzymes from eggplant | Provides "gene toolbox" for engineering high-value steroidal molecules in heterologous hosts | guidetopharmacology.org |
Advanced Gene Editing Technologies
The advent of CRISPR/Cas9 technology offers unprecedented precision in genetic manipulation for enhancing solamargine production. CRISPR/Cas9 allows for targeted gene editing, enabling researchers to delete, replace, or modify specific genes involved in the solamargine biosynthetic pathway. This technology can be used to upregulate genes that promote solamargine synthesis or downregulate those that divert precursors to other compounds or lead to its degradation. Unlike traditional genetic modification, CRISPR introduces DNA from nature-generated genetic variations within the crop itself, which can address concerns about foreign DNA.
Unaddressed Challenges
Despite significant progress, challenges remain in the genetic engineering of solamargine. A comprehensive understanding of the entire metabolic pathway, including all enzymes and regulatory mechanisms, is still developing. The potential toxicity of intermediate compounds to plant cells and the activity of endogenous enzymes that might divert precursors away from solamargine synthesis are critical hurdles. Furthermore, scaling up genetically engineered plant or microbial systems for industrial production requires overcoming challenges related to bioreactor culture and maintaining genetic stability over generations.
Q & A
Q. What are the optimal methodologies for extracting solamargine from plant sources, and how are they validated?
Solamargine extraction is typically optimized using orthogonal experimental designs (e.g., L9(3⁴) matrix) to evaluate factors like ethanol concentration, solid-liquid ratio, extraction time, and repeat cycles. HPLC is used to quantify solamargine content, with validation via reproducibility tests and recovery rate calculations. For example, 80% ethanol, 20:1 solid-liquid ratio, and two 4-hour reflux cycles yield the highest efficiency .
Q. What safety protocols are critical when handling solamargine in laboratory settings?
Solamargine is classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid aerosol formation. Emergency measures include immediate eye rinsing and medical consultation for inhalation exposure .
Q. How is solamargine’s cytotoxicity assessed in preliminary anticancer studies?
Cytotoxicity is evaluated via dose- and time-dependent assays (e.g., MTT, CCK-8) using IC50 values. For instance, solamargine inhibits HepG2 cell viability with IC50 values ranging from 9.21 to 19.88 μg/ml, depending on cell type and exposure duration. Apoptosis and cell cycle arrest (e.g., G0/G1 or G2/M phases) are quantified via flow cytometry and Western blotting for markers like cleaved PARP and p21 .
Advanced Research Questions
Q. How does solamargine modulate the Stat3/FOXO3a/SP1 signaling axis in non-small-cell lung cancer (NSCLC)?
Solamargine inhibits Stat3 phosphorylation, elevating FOXO3a protein levels and suppressing SP1 expression. This dual action disrupts transcriptional activation of pro-survival genes. Combination with metformin amplifies Stat3 inactivation and synergistically reduces NSCLC cell growth. Mechanistic validation involves siRNA silencing of FOXO3a or SP1, which abrogates solamargine’s effects .
Q. What experimental strategies address contradictions in solamargine’s reported mechanisms across cancer types?
Discrepancies (e.g., variable IC50 values or pathway dominance) require cross-validation using isogenic cell lines, animal models, and clinical samples. For example, solamargine’s role in MAPK/ERK activation in gastric cancer versus hedgehog pathway inhibition in lung cancer demands tissue-specific kinase activity assays and RNA-seq profiling .
Q. How can organoid models enhance translational research on solamargine’s efficacy in cisplatin-resistant cancers?
Patient-derived organoids (e.g., DDP-resistant lung cancer models) enable high-throughput screening of solamargine as a cisplatin sensitizer. Key endpoints include apoptosis (Annexin V/PI staining), hedgehog pathway suppression (Gli reporter assays), and synergy metrics (e.g., Chou-Talalay combination indices). In vivo validation via xenografts further confirms therapeutic potential .
Q. What statistical frameworks are recommended for analyzing solamargine’s synergistic effects with other drugs?
Synergy is quantified using the Chou-Talalay method (CompuSyn software), which calculates combination indices (CI < 1 indicates synergy). Dose-response matrices and isobolograms validate interactions. For example, solamargine + metformin reduces NSCLC cell viability synergistically (CI = 0.62) via AMPK/Stat3 crosstalk .
Q. How are mass spectrometry techniques applied to characterize solamargine’s structural analogs and metabolites?
High-resolution ESI-MS/MS and FTICR-IRMPD fragmentation identify solamargine derivatives (e.g., malonyl-solamargine). Collision-induced dissociation (CID) patterns differentiate glycosidic bonds and aglycone structures, aiding in purity assessment and metabolic stability studies .
Methodological Guidance
- Experimental Design : Use orthogonal arrays for multifactorial optimization (e.g., extraction protocols) .
- Data Validation : Employ siRNA/shRNA knockdown, overexpression vectors, and pharmacological inhibitors to confirm pathway specificity .
- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies, including dose justification based on prior toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
